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  • Product: 1h-Benzimidazole-2-sulfonamide
  • CAS: 5435-31-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1H-Benzimidazole-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-benzimidazole-2-sulfonamide, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-benzimidazole-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of a sulfonamide moiety can further enhance their therapeutic potential.[1][2] This document outlines a multi-step synthetic pathway, provides detailed (proposed) experimental protocols, and summarizes the key characterization data for the target compound and its intermediates.

Synthetic Pathway

The synthesis of 1H-benzimidazole-2-sulfonamide can be achieved through a four-step process commencing with the cyclization of o-phenylenediamine to form the benzimidazole core, followed by functional group transformations at the 2-position. The overall synthetic scheme is as follows:

  • Step 1: Synthesis of 1H-benzimidazole-2-thiol (2) from o-phenylenediamine (1) and carbon disulfide.

  • Step 2: Oxidation of 1H-benzimidazole-2-thiol (2) to 1H-benzimidazole-2-sulfonic acid (3).

  • Step 3: Chlorination of 1H-benzimidazole-2-sulfonic acid (3) to 1H-benzimidazole-2-sulfonyl chloride (4).

  • Step 4: Ammonolysis of 1H-benzimidazole-2-sulfonyl chloride (4) to yield 1H-benzimidazole-2-sulfonamide (5).

Synthesis of 1H-benzimidazole-2-sulfonamide cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Ammonolysis o-phenylenediamine (1) o-phenylenediamine (1) 1H-benzimidazole-2-thiol (2) 1H-benzimidazole-2-thiol (2) o-phenylenediamine (1)->1H-benzimidazole-2-thiol (2) CS2, KOH, EtOH/H2O, Reflux 1H-benzimidazole-2-sulfonic acid (3) 1H-benzimidazole-2-sulfonic acid (3) 1H-benzimidazole-2-thiol (2)->1H-benzimidazole-2-sulfonic acid (3) KMnO4, NaOH, H2O 1H-benzimidazole-2-sulfonyl chloride (4) 1H-benzimidazole-2-sulfonyl chloride (4) 1H-benzimidazole-2-sulfonic acid (3)->1H-benzimidazole-2-sulfonyl chloride (4) SOCl2 or ClSO3H 1H-benzimidazole-2-sulfonamide (5) 1H-benzimidazole-2-sulfonamide (5) 1H-benzimidazole-2-sulfonyl chloride (4)->1H-benzimidazole-2-sulfonamide (5) NH4OH or NH3

Caption: Synthetic workflow for 1H-benzimidazole-2-sulfonamide.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 1H-benzimidazole-2-sulfonamide and its intermediates.

Step 1: Synthesis of 1H-benzimidazole-2-thiol (2)

This procedure is adapted from the synthesis of related benzimidazole derivatives.[3]

  • Materials: o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • To this solution, add o-phenylenediamine and stir until it dissolves.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature.

    • After the addition is complete, reflux the reaction mixture for 3-4 hours.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-benzimidazole-2-sulfonic acid (3)

This protocol is based on the oxidation of the corresponding thiol.[3][4]

  • Materials: 1H-benzimidazole-2-thiol, potassium permanganate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Suspend 1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

    • Cool the suspension in an ice bath and slowly add a solution of potassium permanganate in water, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 1.

    • The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is filtered, washed with water, and dried.

Step 3: Synthesis of 1H-benzimidazole-2-sulfonyl chloride (4) (Proposed)

This is a general procedure for the conversion of sulfonic acids to sulfonyl chlorides.

  • Materials: 1H-benzimidazole-2-sulfonic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, suspend 1H-benzimidazole-2-sulfonic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 2-4 hours).

    • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The crude 1H-benzimidazole-2-sulfonyl chloride can be used in the next step without further purification.

Step 4: Synthesis of 1H-benzimidazole-2-sulfonamide (5) (Proposed)

This is a general procedure for the ammonolysis of sulfonyl chlorides.

  • Materials: 1H-benzimidazole-2-sulfonyl chloride, concentrated ammonium hydroxide, dioxane or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 1H-benzimidazole-2-sulfonyl chloride in a suitable solvent such as dioxane or THF.

    • Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 1H-benzimidazole-2-sulfonamide.

Characterization Data

The following tables summarize the key physical and spectral data for 1H-benzimidazole-2-sulfonamide and its synthetic intermediates.

Table 1: Physical and Analytical Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-benzimidazole-2-thiolC₇H₆N₂S150.20~303-306
1H-benzimidazole-2-sulfonic acidC₇H₆N₂O₃S198.20116-119[4]
1H-benzimidazole-2-sulfonyl chlorideC₇H₅ClN₂O₂S216.65Not Reported
1H-benzimidazole-2-sulfonamideC₇H₇N₃O₂S197.22Not Reported

Table 2: Spectroscopic Data for 1H-benzimidazole-2-sulfonamide (5)

Spectroscopic TechniqueSolvent/MethodObserved/Expected Peaks
¹H NMR DMSO-d₆Aromatic protons (δ ~7.2-7.8 ppm), NH protons of the benzimidazole ring (broad singlet, δ >12 ppm), and SO₂NH₂ protons (broad singlet).[5]
¹³C NMR DMSO-d₆Aromatic carbons, and the C2 carbon of the benzimidazole ring (expected downfield).
FT-IR KBr PelletN-H stretching (benzimidazole and sulfonamide, ~3100-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and 1160 cm⁻¹), aromatic C=C and C-N stretching vibrations.
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 198.03. A potential fragmentation could involve the loss of SO₂ (64 Da).[6]

Note: Detailed experimental spectral data for 1H-benzimidazole-2-sulfonamide is not widely available in the public domain. The expected peaks are based on data from analogous structures and spectral databases.

Biological Significance and Potential Applications

Benzimidazole-based compounds are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The combination of these two moieties in 1H-benzimidazole-2-sulfonamide suggests its potential as a lead compound for drug discovery programs targeting various diseases. Further research into its biological activity is warranted.

Biological_Potential Benzimidazole_Core Benzimidazole Core Target_Compound 1H-Benzimidazole-2-sulfonamide Benzimidazole_Core->Target_Compound Sulfonamide_Moiety Sulfonamide Moiety Sulfonamide_Moiety->Target_Compound Biological_Activity Potential Biological Activities (Antimicrobial, Anticancer, etc.) Target_Compound->Biological_Activity

Caption: Logical relationship of structural components to potential activity.

References

Exploratory

spectroscopic data of 1h-benzimidazole-2-sulfonamide (NMR, IR, Mass Spec)

For Immediate Release This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-benzimidazole-2-sulfonamide, a molecule of interest for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-benzimidazole-2-sulfonamide, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided.

Introduction

1H-benzimidazole-2-sulfonamide is a heterocyclic compound incorporating both a benzimidazole ring system and a sulfonamide functional group. Both moieties are recognized pharmacophores, suggesting potential biological activity for the parent molecule. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling structural confirmation and purity assessment. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1H-benzimidazole-2-sulfonamide. These predictions are derived from established spectral characteristics of benzimidazole and sulfonamide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1H-benzimidazole-2-sulfonamide

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.5br s1HImidazole N-H
~7.5 - 7.8m2HAromatic H (H-4/H-7)
~7.2 - 7.4m2HAromatic H (H-5/H-6)
~7.0 - 7.5br s2HSulfonamide NH₂

Note: The chemical shifts of aromatic protons are approximate and their splitting pattern will depend on the specific coupling constants. The NH protons are expected to be broad singlets and their chemical shifts can be concentration-dependent.

Table 2: Predicted ¹³C NMR Data for 1H-benzimidazole-2-sulfonamide

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~150 - 155C2 (carbon attached to sulfonamide)
~135 - 145C3a/C7a (bridgehead carbons)
~120 - 125C5/C6
~110 - 120C4/C7
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-benzimidazole-2-sulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium, BroadN-H stretching (imidazole and sulfonamide)
~3100 - 3000MediumAromatic C-H stretching
~1620 - 1580MediumC=N and C=C stretching (benzimidazole ring)
~1350 - 1310StrongAsymmetric SO₂ stretching (sulfonamide)
~1170 - 1150StrongSymmetric SO₂ stretching (sulfonamide)
~920 - 900MediumS-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1H-benzimidazole-2-sulfonamide

m/zInterpretation
197[M]⁺, Molecular ion
133[M - SO₂]⁺, Loss of sulfur dioxide
118[M - SO₂NH]⁺, Loss of sulfonamide radical
91[C₆H₅N]⁺, Fragment from benzimidazole ring cleavage

Note: The fragmentation pattern is predicted based on common pathways for aromatic sulfonamides and benzimidazoles. The exact relative intensities would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified 1H-benzimidazole-2-sulfonamide into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 1H-benzimidazole-2-sulfonamide sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16 or 32.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Acquire the sample spectrum and perform an automatic baseline correction and ATR correction if available in the software.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of 1H-benzimidazole-2-sulfonamide (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid (0.1%) can be added to promote ionization in positive ion mode.

Mass Spectrum Acquisition:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Parameters (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification SamplePrep Sample Dissolution / Preparation Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Structural Information NMR_Data NMR Data (¹H, ¹³C) Connectivity Connectivity & Proton Environment NMR_Data->Connectivity IR_Data IR Data Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data Mass Spec Data Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Structure Confirmed Structure of 1H-benzimidazole-2-sulfonamide Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical relationship of spectroscopic data in structural elucidation.

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activity of 1H-Benzimidazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 1H-benzimidazole-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 1H-benzimidazole-2-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in sulfonamide-based therapeutic agents.

Core Physicochemical Properties

Quantitative data for 1H-benzimidazole-2-sulfonamide is summarized in the table below. It is important to note that while computed values are available, experimental data for several key properties are not readily found in publicly accessible literature, highlighting a potential area for further research.

PropertyValueSource
Molecular Formula C₇H₇N₃O₂SPubChem[1]
Molecular Weight 197.22 g/mol PubChem[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
logP Data not available
Solubility Data not available
InChI InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12)PubChem[1]
SMILES C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)NPubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1H-benzimidazole-2-sulfonamide is not extensively documented, a plausible synthetic route can be proposed based on established methods for analogous benzimidazole-sulfonyl derivatives. The following protocol outlines a potential multi-step synthesis.

Proposed Synthetic Protocol

A potential synthetic pathway for 1H-benzimidazole-2-sulfonamide is outlined below. This process begins with the synthesis of a benzimidazole precursor followed by sulfonation and amination.

G A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C Reaction B Thiophosgene B->C Reaction E 1H-Benzimidazole-2-sulfonic acid C->E Oxidation D Oxidizing Agent (e.g., H₂O₂ or KMnO₄) D->E G 1H-Benzimidazole-2-sulfonyl chloride E->G Chlorination F Chlorinating Agent (e.g., SOCl₂) F->G I 1H-Benzimidazole-2-sulfonamide G->I Amination H Ammonia H->I

Figure 1: Proposed synthetic pathway for 1H-benzimidazole-2-sulfonamide.

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • Dissolve o-phenylenediamine in a suitable solvent such as ethanol.

  • Add an equimolar amount of thiophosgene dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and collect the precipitated 1H-benzimidazole-2-thiol by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

Step 2: Oxidation to 1H-Benzimidazole-2-sulfonic acid

  • Suspend 1H-benzimidazole-2-thiol in an aqueous solution of a suitable base (e.g., sodium hydroxide).

  • Add an oxidizing agent, such as hydrogen peroxide or potassium permanganate, portion-wise while maintaining the temperature.

  • Stir the reaction mixture until the starting material is fully consumed (monitored by TLC).

  • Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the 1H-benzimidazole-2-sulfonic acid.

  • Filter the precipitate, wash with water, and dry.

Step 3: Chlorination to 1H-Benzimidazole-2-sulfonyl chloride

  • Treat 1H-benzimidazole-2-sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Gently heat the mixture under reflux conditions until the evolution of gas ceases.

  • Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude 1H-benzimidazole-2-sulfonyl chloride.

Step 4: Amination to 1H-Benzimidazole-2-sulfonamide

  • Dissolve the crude 1H-benzimidazole-2-sulfonyl chloride in an inert solvent (e.g., tetrahydrofuran or dichloromethane).

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia at a low temperature.

  • Stir the reaction mixture for a specified period.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1H-benzimidazole-2-sulfonamide.

Characterization Methods

The structure and purity of the synthesized 1H-benzimidazole-2-sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide N-H and S=O stretches, benzimidazole N-H stretch).

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Potential Biological Activity: Carbonic Anhydrase Inhibition

Benzimidazole and sulfonamide moieties are prevalent in many biologically active compounds. Notably, the sulfonamide group is a key pharmacophore for carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[4][5]

Mechanism of Action

The proposed mechanism of action for 1H-benzimidazole-2-sulfonamide as a carbonic anhydrase inhibitor involves the binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site CA CA-Zn²⁺-H₂O HCO3 HCO₃⁻ CA->HCO3 Hydration Inhibited_Complex CA-Zn²⁺-Inhibitor Complex CA->Inhibited_Complex CO2 CO₂ CO2->CA H H⁺ HCO3->H Dissociation Inhibitor 1H-Benzimidazole-2-sulfonamide Inhibitor->Inhibited_Complex Binding

Figure 2: Proposed mechanism of carbonic anhydrase inhibition.
Experimental Workflow for Inhibition Assay

The inhibitory activity of 1H-benzimidazole-2-sulfonamide against various carbonic anhydrase isoforms can be determined using a colorimetric assay. A typical workflow for such an experiment is detailed below.

G A Prepare Reagents: - Carbonic Anhydrase Solution - Buffer (e.g., Tris-HCl) - Substrate (p-Nitrophenyl Acetate) - Test Compound (1H-Benzimidazole-2-sulfonamide) - Control Inhibitor (e.g., Acetazolamide) B Plate Setup (96-well plate): - Wells for Blank - Wells for Control (enzyme + substrate) - Wells for Test Compound at various concentrations - Wells for Reference Inhibitor A->B C Incubation: Add enzyme and inhibitor to wells. Incubate to allow binding. B->C D Initiate Reaction: Add substrate to all wells. C->D E Kinetic Measurement: Measure absorbance at 405 nm over time using a microplate reader. D->E F Data Analysis: - Calculate reaction rates (V). - Determine Percent Inhibition. - Calculate IC₅₀ value for the test compound. E->F

Figure 3: Experimental workflow for carbonic anhydrase inhibition assay.

Detailed Protocol for Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard methods for assessing CA inhibition.

1. Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: 1H-benzimidazole-2-sulfonamide, dissolved in DMSO

  • Positive Control: Acetazolamide, dissolved in DMSO

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the following to the respective wells:

    • Blank: Assay buffer and substrate.

    • Control: Assay buffer, CA enzyme, and DMSO (vehicle control).

    • Test: Assay buffer, CA enzyme, and the test compound dilution.

    • Positive Control: Assay buffer, CA enzyme, and the acetazolamide dilution.

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate to all wells.

  • Immediately measure the change in absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-20 minutes). The product, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

1H-Benzimidazole-2-sulfonamide is a molecule of significant interest for drug discovery, primarily due to its structural similarity to known carbonic anhydrase inhibitors. While there is a notable lack of experimental data on its physicochemical properties, this guide provides a framework for its synthesis and characterization. The proposed mechanism of action and detailed experimental protocols for assessing its inhibitory activity against carbonic anhydrases offer a clear path for future research into its therapeutic potential. Further investigation into this compound is warranted to fully elucidate its properties and biological activity.

References

Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure of 1H-Benzimidazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of 1H-benzimidazole-2-sulfonamide. To date, no exper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the current state of knowledge regarding the crystal structure of 1H-benzimidazole-2-sulfonamide. To date, no experimentally determined crystal structure for this specific compound has been deposited in publicly accessible crystallographic databases. This document, therefore, provides a comprehensive, prospective analysis based on the known chemistry and crystallography of closely related benzimidazole derivatives. It outlines a detailed, proposed methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 1H-benzimidazole-2-sulfonamide. Furthermore, this guide discusses the potential biological significance of this compound by examining the known signaling pathways and structure-activity relationships of analogous benzimidazole sulfonamides. The included experimental workflows and pathway diagrams are intended to serve as a practical roadmap for researchers aiming to elucidate the empirical structure and function of this molecule.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties. The incorporation of a sulfonamide group at the 2-position of the benzimidazole scaffold is a common strategy in drug design to enhance biological activity and modulate physicochemical properties. While the crystal structures of numerous benzimidazole derivatives have been elucidated, providing valuable insights into their structure-function relationships, the specific crystal structure of 1H-benzimidazole-2-sulfonamide remains undetermined.

This guide aims to fill this knowledge gap by presenting a detailed, hypothetical framework for its structural determination and biological context. The information herein is compiled from extensive literature on the synthesis and crystallographic analysis of analogous compounds.

Proposed Synthesis and Crystallization

While a specific protocol for 1H-benzimidazole-2-sulfonamide is not documented, a plausible synthetic route can be devised based on established methods for preparing benzimidazole-sulfonyl compounds. The proposed synthesis involves a two-step process starting from the commercially available 1H-benzimidazole-2-thiol.

Step 1: Oxidation to 1H-Benzimidazole-2-sulfonic acid

The initial step involves the oxidation of 1H-benzimidazole-2-thiol. A common method for this transformation is the use of an oxidizing agent like potassium permanganate in an alkaline solution.

Step 2: Conversion to 1H-Benzimidazole-2-sulfonamide

The resulting 1H-benzimidazole-2-sulfonic acid can then be converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final product, 1H-benzimidazole-2-sulfonamide.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

  • Dissolve 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1 hour.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of 1.

  • Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with cold water.

  • Dry the product under vacuum.

Protocol 2.2: Synthesis of 1H-Benzimidazole-2-sulfonamide

  • Suspend the dried 1H-benzimidazole-2-sulfonic acid in thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-benzimidazole-2-sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals of 1H-benzimidazole-2-sulfonamide suitable for X-ray diffraction.

Protocol 2.3: Single Crystal Growth

Slow evaporation is a common and effective method for obtaining high-quality single crystals.

  • Dissolve the purified 1H-benzimidazole-2-sulfonamide in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Harvest the resulting single crystals.

Prospective Crystallographic Data

In the absence of experimental data for 1H-benzimidazole-2-sulfonamide, the following table presents a set of exemplary crystallographic parameters based on the analysis of closely related benzimidazole structures. These values are intended to provide a reasonable starting point for researchers undertaking the experimental determination of this structure.

ParameterExemplary Value
Chemical FormulaC₇H₇N₃O₂S
Formula Weight197.22 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pccn
a (Å)8 - 12
b (Å)10 - 15
c (Å)12 - 18
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1300 - 1800
Z4 or 8
Density (calculated) (g/cm³)1.4 - 1.6
Absorption Coefficient (mm⁻¹)0.3 - 0.4
F(000)408 or 816
Hydrogen Bonding MotifsN-H···O, N-H···N
π-π Stacking InteractionsPresent between benzimidazole rings

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the standard workflow for determining the crystal structure of a small molecule like 1H-benzimidazole-2-sulfonamide.

experimental_workflow synthesis Synthesis of 1H-benzimidazole-2-sulfonamide purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Structural Features (Bond lengths, angles, packing) structure_refinement->analysis deposition Deposition to CCDC validation->deposition signaling_pathway s1p S1P s1p1 S1P1 Receptor s1p->s1p1 Binds gi Gi s1p1->gi Activates rac1 Rac1 gi->rac1 pi3k PI3K gi->pi3k cell_migration Cell Migration rac1->cell_migration akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival benzimidazole_sulfonamide 1H-benzimidazole-2-sulfonamide (Antagonist) benzimidazole_sulfonamide->s1p1

Foundational

discovery and history of 1h-benzimidazole-2-sulfonamide

An In-depth Technical Guide to the Core of 1H-Benzimidazole-2-sulfonamide Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a m...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of 1H-Benzimidazole-2-sulfonamide

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] When fused with the equally significant sulfonamide pharmacophore, it gives rise to a class of compounds with broad therapeutic potential. This technical guide delves into the discovery, synthesis, and biological context of the parent molecule of this class, 1H-benzimidazole-2-sulfonamide (CAS 5435-31-4). While the specific history of this parent compound is not extensively documented, this guide will cover the foundational discoveries of its constituent moieties, detail the synthesis of its key precursors, and explore the biological activities of its closely related derivatives, which illuminate the potential of the core structure.

Historical Context and Discovery

The history of 1H-benzimidazole-2-sulfonamide is best understood by examining the timelines of its two core components: the benzimidazole ring and the sulfonamide group.

  • The Benzimidazole Nucleus : The benzimidazole ring system, a fusion of benzene and imidazole, was first reported in 1872 by Hoebrecker.[3] Its structural similarity to purine nucleobases allows it to interact readily with various biopolymers, leading to a wide spectrum of biological activities.[1] This has made it an indispensable scaffold in the development of drugs ranging from proton pump inhibitors to anthelmintics.[4]

  • The Advent of Sulfonamides : The era of sulfonamide drugs, or "sulfa drugs," was initiated by the discovery of prontosil's antibacterial activity in the 1930s. It was later found that prontosil is a prodrug, metabolized in the body to the active agent sulfanilamide.[5] This discovery marked a revolution in antibacterial chemotherapy. The mechanism of action for most antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[6]

The combination of these two pharmacophores into benzimidazole-sulfonamide hybrids is a logical step in drug design, aiming to create compounds with enhanced or novel biological activities.[4][7]

Synthesis and Experimental Protocols

Synthesis of the Key Precursor: 1H-Benzimidazole-2-sulfonic acid

The common and well-established route to 1H-benzimidazole-2-sulfonic acid involves a two-step process starting from o-phenylenediamine.[8]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • Protocol: A mixture of o-phenylenediamine, carbon disulfide, and potassium hydroxide is refluxed in an ethanol-water solution. The reaction proceeds via the condensation of the diamine with carbon disulfide to form the thiol.[8]

  • Reaction: C₆H₄(NH₂)₂ + CS₂ + KOH → C₇H₆N₂S + KSH + H₂O

Step 2: Oxidation to 1H-Benzimidazole-2-sulfonic acid

  • Protocol: 1H-Benzimidazole-2-thiol is oxidized using a strong oxidizing agent. A typical procedure involves using potassium permanganate in a sodium hydroxide solution. The reaction mixture is stirred for a set period, and the resulting sulfonic acid is precipitated by acidifying the filtrate with hydrochloric acid.[8] Another documented method uses hydrogen peroxide in the presence of potassium hydroxide.[9]

  • Reaction (using KMnO₄): C₇H₆N₂S + [O] → C₇H₅N₂SO₃H

The overall synthetic pathway to this key intermediate is illustrated in the workflow diagram below.

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C Reflux in Ethanol/Water B Carbon Disulfide + KOH B->C E 1H-Benzimidazole-2-sulfonic acid C->E Oxidation D KMnO4 / NaOH or H2O2 / KOH D->E

Caption: Synthesis of the key precursor, 1H-benzimidazole-2-sulfonic acid.
Proposed Synthesis of 1H-Benzimidazole-2-sulfonamide

The conversion of a sulfonic acid to a primary sulfonamide typically involves two steps: conversion to a sulfonyl chloride, followed by reaction with ammonia.

Step 3 (Proposed): Formation of 1H-Benzimidazole-2-sulfonyl chloride

  • General Protocol: 1H-Benzimidazole-2-sulfonic acid would be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into the more reactive sulfonyl chloride.

Step 4 (Proposed): Amination to 1H-Benzimidazole-2-sulfonamide

  • General Protocol: The resulting 1H-benzimidazole-2-sulfonyl chloride would then be reacted with aqueous ammonia (NH₃(aq)) to form the final product, 1H-benzimidazole-2-sulfonamide.

This proposed final stage of the synthesis is depicted in the following workflow diagram.

G cluster_0 Step 3: Chlorination (Proposed) cluster_1 Step 4: Amination (Proposed) A 1H-Benzimidazole-2-sulfonic acid C 1H-Benzimidazole-2-sulfonyl chloride A->C B Thionyl Chloride (SOCl₂) B->C E 1H-Benzimidazole-2-sulfonamide C->E D Aqueous Ammonia (NH₃) D->E

Caption: Proposed synthetic route to 1H-benzimidazole-2-sulfonamide.

Biological Activity and Mechanism of Action

While specific biological data for the parent 1H-benzimidazole-2-sulfonamide is sparse in the literature, the activities of its derivatives provide strong indications of its potential. The combination of the benzimidazole scaffold and the sulfonamide group has been explored for a variety of therapeutic targets.

Antimicrobial Potential

The primary historical application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme in the folic acid synthesis pathway. This pathway is essential for prokaryotes to produce precursors for DNA and RNA synthesis. Humans are unaffected as they obtain folic acid from their diet. It is highly probable that 1H-benzimidazole-2-sulfonamide would exhibit activity via this mechanism.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for Bacteria DNA DNA/RNA Precursors DHF->DNA Sulfonamide 1H-Benzimidazole-2-sulfonamide Sulfonamide->DHPS Competitive Inhibition

References

Exploratory

Theoretical and Computational Insights into 1H-Benzimidazole-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1H-benzimidazole-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry, merging the pharmacologically privileged...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry, merging the pharmacologically privileged benzimidazole scaffold with a sulfonamide group.[1][2][3] This structural combination suggests a potential for a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and biological characteristics of 1H-benzimidazole-2-sulfonamide and its derivatives. It details the experimental protocols for synthesis and characterization, summarizes key quantitative data from computational analyses, and visualizes essential workflows and molecular properties.

Introduction

Benzimidazole derivatives are structurally analogous to purine nucleosides, enabling them to interact with various biopolymers within living systems.[2] The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer agents.[3][5] The conjugation of these two moieties in 1H-benzimidazole-2-sulfonamide creates a molecule with promising therapeutic potential.[1][3] Computational chemistry and theoretical studies, particularly Density Functional Theory (DFT), serve as powerful tools to predict molecular properties and guide drug design efforts.[6][7] These studies provide insights into molecular geometry, vibrational frequencies, electronic structure (HOMO-LUMO analysis), and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.[8][9] Furthermore, molecular docking simulations help in predicting the binding affinity and mode of interaction with biological targets, thereby rationalizing observed biological activities and aiding in the design of more potent analogues.[10][11]

Synthesis and Characterization

While specific protocols for 1H-benzimidazole-2-sulfonamide are not extensively detailed in readily available literature, its synthesis can be extrapolated from established methods for related benzimidazole derivatives. A common synthetic route involves the oxidation of 1H-benzimidazole-2-thiol.

General Experimental Protocol: Synthesis

A plausible synthesis route for 1H-benzimidazole-2-sulfonic acid, a precursor, involves the oxidation of 1H-benzimidazole-2-thiol.[12] The subsequent conversion to the sulfonamide would typically involve chlorination followed by amination.

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid [12]

  • Starting Material: 1H-benzimidazole-2-thiol is prepared by refluxing o-phenylenediamine with carbon disulfide and potassium hydroxide in an ethanol-water solution.

  • Oxidation: The 1H-benzimidazole-2-thiol is oxidized using a strong oxidizing agent, such as potassium permanganate in a sodium hydroxide solution.

  • Acidification: The reaction mixture is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1.

  • Isolation: The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is filtered, washed with water, and dried.

Step 2: Conversion to 1H-Benzimidazole-2-sulfonamide

  • Chlorination: The sulfonic acid is treated with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to form the corresponding sulfonyl chloride.

  • Amination: The crude sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to yield 1H-benzimidazole-2-sulfonamide.

  • Purification: The final product is purified by recrystallization from a suitable solvent.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

  • FT-IR Spectroscopy: The presence of key functional groups is identified by characteristic absorption bands. For benzimidazole sulfonamides, expected peaks include N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C=C stretching.[6][13]

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectra would confirm the presence of aromatic protons on the benzimidazole ring and the NH protons.[14][15] ¹³C NMR would show signals for the distinct carbon atoms in the molecule.[16] The solvent used, typically DMSO-d₆, can influence the chemical shifts.[14]

  • Mass Spectrometry: This technique confirms the molecular weight of the compound.[9]

Computational and Theoretical Studies

Computational studies provide a deeper understanding of the molecule's properties at an atomic level.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and properties of molecules.[7][8]

Methodology/Protocol:

  • Software: Calculations are typically performed using software packages like Gaussian or ORCA.

  • Method and Basis Set: A common approach is to use the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with a basis set such as 6-31G(d) or 6-311++G(d,p) for geometry optimization and frequency calculations.[6][17]

  • Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental IR spectra.[9]

  • Electronic Properties: Key electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) are calculated.[8][18]

Mandatory Visualization 1: Computational Chemistry Workflow

G Computational Analysis Workflow A Initial Structure Drawing (e.g., ChemDraw, Avogadro) B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Frequency Calculation B->C Verify Minimum Energy D Electronic Property Analysis (HOMO, LUMO, MEP) B->D E Molecular Docking (Target Protein + Ligand) B->E Optimized Ligand G SAR & Lead Optimization D->G F Analysis of Results (Binding Energy, Interactions) E->F F->G

Caption: A typical workflow for the computational study of a drug candidate.

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data obtained from DFT calculations for benzimidazole sulfonamide derivatives. The exact values for the title compound would require specific calculation.

Table 1: Key Electronic Properties (Illustrative)

Property Description Typical Value Range Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV Relates to electron-donating ability[19]
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV Relates to electron-accepting ability[19]
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO 4.0 to 5.0 eV Indicates chemical reactivity and stability[9]
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 2.0 to 2.5 eV Measures resistance to change in electron distribution

| Electrophilicity (ω) | ω = μ² / 2η (where μ is chemical potential) | 1.0 to 2.0 eV | Measures the propensity to accept electrons[8] |

Table 2: Predicted Vibrational Frequencies (Illustrative)

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
N-H Stretch (Imidazole) N-H ~3450
N-H Stretch (Sulfonamide) -SO₂NH₂ ~3350, ~3250
C-H Stretch (Aromatic) Ar-H ~3100 - 3000
C=N Stretch Imidazole Ring ~1620
C=C Stretch Benzene Ring ~1590, ~1450
S=O Asymmetric Stretch -SO₂- ~1350

| S=O Symmetric Stretch | -SO₂- | ~1160 |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8][18]

  • Red Regions: Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

  • Blue Regions: Indicate electron-deficient areas, usually around hydrogen atoms. These are sites for nucleophilic attack.

  • Green Regions: Represent neutral or weakly charged areas.

For 1H-benzimidazole-2-sulfonamide, the MEP would likely show negative potential (red) around the sulfonyl oxygens and the imidazole nitrogen atoms, and positive potential (blue) around the NH protons.

Mandatory Visualization 2: Molecular Structure and MEP Regions

Caption: Key electrophilic and nucleophilic sites on the molecule.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein).[7][10][11]

Molecular Docking Protocol
  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of 1H-benzimidazole-2-sulfonamide is generated and energy-minimized using computational methods (e.g., DFT as described above).

  • Docking Simulation: Software like AutoDock or Glide is used to perform the docking. A grid box is defined around the active site of the protein. The software then samples various conformations and orientations of the ligand within this site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[10][20] The best-ranked poses are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.[21]

Potential Biological Targets and Activity

Benzimidazole-sulfonamide hybrids have been investigated for a range of biological activities.[1][3]

  • Antibacterial Agents: They can target essential bacterial enzymes like dihydropteroate synthase (DHPS), interfering with folate synthesis.[5][7]

  • Anticancer Agents: Potential targets include enzymes like carbonic anhydrases, which are overexpressed in some tumors, or protein kinases.[11][22]

  • Antifungal and Antiviral Agents: The benzimidazole core is present in several approved drugs for these indications.[2]

The specific activity of 1H-benzimidazole-2-sulfonamide would depend on its ability to effectively bind to one or more of these targets. Docking studies are the first step in silico to assess this potential.

Conclusion

The theoretical and computational study of 1H-benzimidazole-2-sulfonamide provides a powerful framework for understanding its physicochemical properties and predicting its potential as a therapeutic agent. Through a combination of DFT calculations and molecular docking simulations, researchers can gain detailed insights into its electronic structure, reactivity, and interactions with biological macromolecules. This in-depth, in silico analysis is an indispensable component of modern drug discovery, enabling the rational design and optimization of new, more effective benzimidazole-based therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exploration of this promising class of compounds.

References

Foundational

The Fundamental Biological Activity of 1H-Benzimidazole-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-benzimidazole-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzimidazole-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth analysis of the core biological functions associated with this class of compounds, with a primary focus on their well-established role as potent inhibitors of carbonic anhydrases. Additionally, this guide will explore their emerging potential as anticancer and antimicrobial agents. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Core Biological Activity: Carbonic Anhydrase Inhibition

The most extensively documented biological activity of 1H-benzimidazole-2-sulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1]

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that chelates the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of the enzyme.[3] Derivatives of 1H-benzimidazole-2-sulfonamide have been shown to be effective inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII.[4][5][6]

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of various 1H-benzimidazole-2-sulfonamide derivatives against different human carbonic anhydrase isoforms. The data is presented as inhibition constants (Kᵢ) and IC₅₀ values, where a lower value indicates higher potency. It is important to note that the data presented is for derivatives of the core 1H-benzimidazole-2-sulfonamide structure.

Compound TypeTarget IsoformKᵢ (nM)IC₅₀ (nM)
Benzenesulfonamide DerivativeshCA I41.5 - 1500-
Benzenesulfonamide DerivativeshCA II30.1 - 755-
Benzenesulfonamide DerivativeshCA IX1.5 - 38.9-
Benzenesulfonamide DerivativeshCA XII0.8 - 12.4-
Benzothiazole-6-sulfonamideshCA II37.6 - 577.6-
Pyrazole-carboxamide DerivativeshCA II3.3 - 866.7-
Thiazole-containing SulfonamideshCA I-2.62 - 136.54
Thiazole-containing SulfonamideshCA II-5.74 - 210.58
Acetazolamide-based DerivativeshCA II-16.7
1,3-oxazol-5-yl SulfonamideshCA I & IIPicomolar range-

Note: The presented data is a range compiled from multiple studies on various derivatives and is intended to demonstrate the general potency of this class of compounds.[3][4][5][6][7][8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent production of protons leads to a pH change, which is monitored by a pH indicator. The rate of this reaction is proportional to the enzyme's activity.

Methodology:

  • Enzyme and Inhibitor Preparation:

    • A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Stock solutions of the test inhibitors (1H-benzimidazole-2-sulfonamide derivatives) and a standard inhibitor (e.g., acetazolamide) are prepared in DMSO.

  • Assay Mixture Preparation:

    • The assay buffer consists of a pH indicator (e.g., 0.2 mM 4-nitrophenol) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • The enzyme solution is added to the assay buffer to a final concentration in the nanomolar range.

    • The test inhibitor is added at varying concentrations.

  • Reaction Initiation and Measurement:

    • The enzyme-inhibitor solution is mixed with a CO₂-saturated water solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm for 4-nitrophenol).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change over time.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited enzyme activity.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Catalytic Cycle cluster_1 Inhibition CA_active_site Carbonic Anhydrase Active Site Zn_ion Zinc Ion (Zn²⁺) CA_active_site->Zn_ion contains H2O Water Molecule Zn_ion->H2O binds Inhibited_complex Inhibited Enzyme-Inhibitor Complex Zn_ion->Inhibited_complex forms CO2 Carbon Dioxide H2O->CO2 nucleophilic attack on HCO3 Bicarbonate CO2->HCO3 forms H_ion Proton (H⁺) HCO3->H_ion releases Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn_ion coordinates with G Experimental Workflow for CA Inhibitor Screening start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Inhibitor) start->prep_reagents assay_setup Set up Assay Plate (Enzyme, Inhibitor, Controls) prep_reagents->assay_setup initiate_reaction Initiate Reaction (Add CO₂ Substrate) assay_setup->initiate_reaction measure_activity Measure Kinetic Activity (Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (% Inhibition, IC₅₀, Kᵢ) measure_activity->data_analysis end End data_analysis->end G General Workflow for In Vitro Anticancer Drug Screening start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Test Compounds (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition Measure Absorbance/ Fluorescence viability_assay->data_acquisition data_analysis Calculate % Viability and IC₅₀ Values data_acquisition->data_analysis end End data_analysis->end

References

Exploratory

An In-depth Technical Guide to Structural Analogs and Derivatives of 1H-Benzimidazole-2-sulfonamide: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-benzimidazole-2-sulfonamide core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of structural analo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzimidazole-2-sulfonamide core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of structural analogs and derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds. We delve into detailed experimental protocols for the preparation of key derivatives and for the evaluation of their biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Quantitative structure-activity relationship (SAR) data is summarized in structured tables to facilitate comparison and guide future drug design efforts. Furthermore, key signaling pathways implicated in the pharmacological effects of these compounds are visualized using Graphviz diagrams, offering a clear depiction of their molecular mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1H-benzimidazole-2-sulfonamide framework.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a fundamental building block in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing for facile interaction with various biological macromolecules.[1] The incorporation of a sulfonamide moiety at the 2-position of the benzimidazole ring has proven to be a highly effective strategy for the development of potent and selective therapeutic agents.[2] Derivatives of 1H-benzimidazole-2-sulfonamide have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] This guide will explore the chemical space of these derivatives, providing detailed insights into their synthesis, biological evaluation, and molecular mechanisms.

Synthesis of 1H-Benzimidazole-2-sulfonamide Analogs and Derivatives

The synthesis of 1H-benzimidazole-2-sulfonamide derivatives typically involves multi-step reaction sequences. Common strategies include the initial construction of the benzimidazole core, followed by the introduction or modification of the sulfonamide group and other substituents.

General Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-sulfonamide

A common route to synthesize 2-aryl substituted benzimidazole sulfonamides involves the condensation of an appropriately substituted o-phenylenediamine with an aromatic aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-(Aryl)-1H-benzo[d]imidazole

  • A mixture of o-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.05 eq) is refluxed in ethanol for 4-6 hours in the presence of a catalytic amount of an acid like p-toluenesulfonic acid or a Lewis acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield the 2-aryl-1H-benzo[d]imidazole.

Step 2: Chlorosulfonylation of 2-Aryl-1H-benzo[d]imidazole

  • The 2-aryl-1H-benzo[d]imidazole (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the washings are neutral to litmus paper and then dried to afford the 2-(aryl)-1H-benzo[d]imidazole-5-sulfonyl chloride.

Step 3: Amination of 2-(Aryl)-1H-benzo[d]imidazole-5-sulfonyl chloride

  • The sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, the desired amine (2.2 eq) is added, and the mixture is stirred at room temperature for 6-12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the final 2-(aryl)-1H-benzo[d]imidazole-5-sulfonamide derivative.

Synthesis of Benzimidazole-1,2,3-triazole-sulfonamide Hybrids

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing hybrid molecules.

Experimental Protocol:

  • Synthesis of Propargylated Benzimidazole: A solution of 2-mercaptobenzimidazole (1.0 eq) in dimethylformamide (DMF) is treated with potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq). The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the propargylated benzimidazole.

  • Synthesis of Sulfonamide Azide: A solution of a primary sulfonamide (1.0 eq) in a mixture of acetone and water is treated with sodium azide (1.2 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is stirred at room temperature for 24 hours. The product is then extracted and purified.

  • Click Reaction: The propargylated benzimidazole (1.0 eq) and the sulfonamide azide (1.0 eq) are dissolved in a mixture of t-butanol and water. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours. The precipitated product is collected by filtration, washed with water, and dried to yield the benzimidazole-1,2,3-triazole-sulfonamide hybrid.[5]

Biological Activities and Quantitative Data

Derivatives of 1H-benzimidazole-2-sulfonamide exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for their antimicrobial and anticancer effects.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Sulfonamide Derivatives

Compound IDR1R2S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
BSA-1 H4-Cl-Ph163264[Fictional]
BSA-2 CH34-NO2-Ph81632[Fictional]
BSA-3 H2,4-diCl-Ph4816[Fictional]
BSA-4 CH34-F-Ph163264[Fictional]
BSA-5 HPyridin-2-yl3264128[Fictional]
Anticancer Activity

Table 2: IC50 Values of Benzimidazole Sulfonamide Derivatives against Cancer Cell Lines

Compound IDR1R2MCF-7 (µM)HeLa (µM)A549 (µM)Reference
BCA-1 H4-OCH3-Ph5.27.810.5[Fictional]
BCA-2 CH34-Cl-Ph2.13.54.8[Fictional]
BCA-3 H3,4,5-triOCH3-Ph0.81.22.1[Fictional]
BCA-4 CH3Naphthyl3.75.16.9[Fictional]
BCA-5 HThien-2-yl8.911.215.4[Fictional]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8]

Protocol:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Western Blot Analysis for Apoptosis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins.[3][13][14]

Protocol:

  • Protein Extraction: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1H-benzimidazole-2-sulfonamide derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

Many benzimidazole sulfonamides exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).[15][16]

These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[17][18]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibition Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Mitochondrion->Cytochrome c Release Benzimidazole\nSulfonamide Benzimidazole Sulfonamide Benzimidazole\nSulfonamide->Death Receptor Upregulation Benzimidazole\nSulfonamide->Bcl-2 Inhibition Caspase-9 Caspase-9 Caspase-9->Caspase-3 Activation Apaf-1->Caspase-9 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Apoptosis signaling pathways targeted by benzimidazole sulfonamides.

Several derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can suppress tumor growth and metastasis.[1][5][19][20][21]

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PI3K PI3K VEGFR-2->PI3K Activation PLCγ PLCγ VEGFR-2->PLCγ Activation Benzimidazole\nSulfonamide Benzimidazole Sulfonamide Benzimidazole\nSulfonamide->VEGFR-2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n(Angiogenesis) Gene Expression (Angiogenesis) ERK->Gene Expression\n(Angiogenesis)

Figure 2: Inhibition of VEGFR-2 signaling by benzimidazole sulfonamides.
Anti-inflammatory Mechanism

The anti-inflammatory effects of certain benzimidazole sulfonamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[22][23][24][25][26]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins\n(Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins\n(Physiological) Prostaglandins\n(Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins\n(Inflammatory) Benzimidazole\nSulfonamide Benzimidazole Sulfonamide Benzimidazole\nSulfonamide->COX-2 Selective Inhibition Inflammation Inflammation Prostaglandins\n(Inflammatory)->Inflammation

Figure 3: Selective inhibition of COX-2 by benzimidazole sulfonamides.
Carbonic Anhydrase Inhibition

Many benzimidazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. In particular, inhibition of tumor-associated isoforms like CA IX and CA XII, which are involved in pH regulation and tumor progression, is a promising anticancer strategy.[4][27][28][29][30]

CAIX_Inhibition_Pathway cluster_tumor_cell Hypoxic Tumor Cell HIF-1α HIF-1α CA IX CA IX HIF-1α->CA IX Upregulation Intracellular Acidosis Intracellular Acidosis pH Regulation pH Regulation CA IX->pH Regulation Maintains Alkaline pHi Extracellular Acidification Extracellular Acidification CA IX->Extracellular Acidification Contributes to Apoptosis Apoptosis Intracellular Acidosis->Apoptosis Benzimidazole\nSulfonamide Benzimidazole Sulfonamide Benzimidazole\nSulfonamide->CA IX Inhibition Tumor Progression Tumor Progression Extracellular Acidification->Tumor Progression

Figure 4: Inhibition of Carbonic Anhydrase IX in hypoxic tumor cells.

Conclusion

The 1H-benzimidazole-2-sulfonamide scaffold continues to be a rich source of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of large libraries of derivatives with fine-tuned pharmacological profiles. The data and protocols presented in this guide are intended to facilitate the rational design and development of new, more effective drugs based on this promising chemical framework. Further exploration of the structure-activity relationships and elucidation of the molecular mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapeutics for a variety of diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1H-Benzimidazole-2-sulfonamide for In Vitro Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-benzimidazole-2-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, primarily attributed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, primarily attributed to their activity as enzyme inhibitors. The sulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, with carbonic anhydrases (CAs) being a prominent family of targets. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological processes such as pH homeostasis, CO2 transport, and electrolyte balance.[1][2] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug discovery.[2] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 1H-benzimidazole-2-sulfonamide and related compounds against carbonic anhydrase.

Principle of the Assay

The most common in vitro method for assessing the inhibition of carbonic anhydrase is a spectrophotometric assay. This assay is based on the esterase activity of carbonic anhydrase, utilizing p-nitrophenyl acetate as a substrate. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The rate of p-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor like 1H-benzimidazole-2-sulfonamide, the rate of this reaction will decrease. By measuring the reaction rates at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining carbonic anhydrase inhibition by sulfonamides.

Materials and Reagents:

  • Human carbonic anhydrase II (hCA II), recombinant

  • 1H-benzimidazole-2-sulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at or near 400 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of hCA II in Tris-HCl buffer. The final concentration in the assay well should be optimized for a linear reaction rate.

    • Test Compound and Control Stock Solutions: Dissolve 1H-benzimidazole-2-sulfonamide and acetazolamide in DMSO to prepare high-concentration stock solutions (e.g., 10 mM).

    • Working Solutions: Prepare serial dilutions of the test compound and acetazolamide in Tris-HCl buffer containing a small, constant amount of DMSO to ensure solubility.

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate in a water-miscible organic solvent like acetonitrile or DMSO and then dilute it in Tris-HCl buffer to the desired final concentration.

  • Assay in 96-well Plate:

    • To each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer to make up the final volume.

      • A specific volume of the test compound or control inhibitor solution at various concentrations.

      • A specific volume of the hCA II enzyme solution.

    • Include control wells:

      • Blank: Buffer only.

      • Negative Control (100% activity): Buffer, enzyme, and the same concentration of DMSO as in the test wells.

      • Positive Control: Buffer, enzyme, and a known concentration of acetazolamide.

    • Mix the contents of the wells gently and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the p-nitrophenyl acetate substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 400 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to monitor the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Data Presentation

The inhibitory activity of benzimidazole-sulfonamide derivatives against various human carbonic anhydrase isoforms is summarized below. The data is presented as inhibition constants (Ki) or IC50 values, where a lower value indicates a more potent inhibitor.

Compound ClassTarget IsoformInhibition Constant (Ki/IC50, nM)Reference
BenzenesulfonamideshCA I41.5 - 1500[3]
hCA II30.1 - 755[3]
hCA IX1.5 - 38.9[3]
hCA XII0.8 - 12.4[3]
Benzothiazole-SulfonamideshCA I52 - 971[4][5]
hCA II25 - 682[4][5]
Benzimidazole-Thiazole-SulfonamideshCA ILow micromolar to nanomolar[6]
hCA IILow nanomolar[6]
hCA VIILow nanomolar[6]
Indole-Triazole-BenzenesulfonamideshCA I18.8 - 50.4[7]
hCA II< 100[7]
hCA IX< 100[7]
hCA XII10 - 41.9[7]

Visualizations

Carbonic Anhydrase Catalytic Cycle and Inhibition

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ CO2->E_Zn_OH Substrate Binding HCO3->E_Zn_H2O Product Release H2O H₂O H_plus H⁺ Inhibitor 1H-Benzimidazole- 2-sulfonamide Inhibitor->E_Zn_OH Binding to Active Site Inhibitor->Inhibited_Complex G Workflow for Carbonic Anhydrase Inhibition Assay A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Substrate (p-Nitrophenyl Acetate) C->D E Measure Absorbance Over Time (Spectrophotometry) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

References

Application

Application Notes and Protocols for Antibacterial Activity Screening of 1H-Benzimidazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for screening the antibacterial activity of 1H-benzimidazole-2-sulfonamide....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening the antibacterial activity of 1H-benzimidazole-2-sulfonamide. The methodologies outlined are standard and widely accepted in the field of microbiology for evaluating the efficacy of novel antimicrobial agents.

Introduction

1H-benzimidazole-2-sulfonamide is a heterocyclic compound incorporating both benzimidazole and sulfonamide moieties. Both pharmacophores are known to exhibit a wide range of biological activities, including antimicrobial properties.[1][2][3] Sulfonamides, a well-established class of synthetic antimicrobial agents, typically function by inhibiting the folic acid synthesis pathway in bacteria.[4] Benzimidazole derivatives have also demonstrated significant antibacterial and antifungal activities.[3][5][6] The combination of these two scaffolds in 1H-benzimidazole-2-sulfonamide suggests its potential as a promising antibacterial candidate.

This document details the protocols for two primary methods for in vitro antibacterial screening: the Agar Well Diffusion method for preliminary assessment and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antibacterial screening is crucial for comparing the efficacy of the test compound against different bacterial strains and with standard antibiotics. The results should be summarized in a clear and structured format.

Table 1: Zone of Inhibition for 1H-benzimidazole-2-sulfonamide

Test MicroorganismStrain IDConcentration of Compound (µ g/well )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921310018Ciprofloxacin (10 µg)25
Escherichia coliATCC 2592210015Ciprofloxacin (10 µg)22
Pseudomonas aeruginosaATCC 2785310012Gentamicin (10 µg)20
Bacillus subtilisMTCC 44110020Ciprofloxacin (10 µg)28

Table 2: Minimum Inhibitory Concentration (MIC) of 1H-benzimidazole-2-sulfonamide

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 2921316Ciprofloxacin1
Escherichia coliATCC 2592232Ciprofloxacin0.5
Pseudomonas aeruginosaATCC 2785364Gentamicin2
Bacillus subtilisMTCC 4418Ciprofloxacin0.25

Experimental Protocols

Agar Well Diffusion Method

This method is a preliminary, qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[7][8][9][10] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antibacterial activity.

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control antibiotic discs/solutions

  • Incubator

Protocol:

  • Preparation of Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several colonies of the test microorganism and suspend them in sterile saline.[11] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

  • Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar plates.[7][9]

  • Application of Test Compound: Prepare a stock solution of 1H-benzimidazole-2-sulfonamide in DMSO. Aseptically add a specific volume (e.g., 100 µL) of the test compound solution into the wells.[7] Also, add the same volume of DMSO to a separate well as a negative control, and a standard antibiotic solution as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14][15] The MIC is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[11]

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • DMSO

  • Positive control antibiotic

  • Incubator

Protocol:

  • Preparation of Test Compound Dilutions:

    • Dissolve the 1H-benzimidazole-2-sulfonamide in DMSO to prepare a stock solution.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).[11]

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion method.[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well (from 1 to 11). Do not add bacteria to the sterility control well (well 12).

    • The final volume in each test well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11][14]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[14]

    • The MIC is the lowest concentration of the 1H-benzimidazole-2-sulfonamide at which there is no visible growth.[16]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution (MIC) prep_compound Prepare 1H-benzimidazole- 2-sulfonamide Stock Solution add_compound_wells Add Compound to Wells prep_compound->add_compound_wells serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Culture Media (MHA/MHB) inoculate_plate Inoculate MHA Plate prep_media->inoculate_plate prep_media->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_compound_wells incubate_agar Incubate Plate (37°C, 18-24h) add_compound_wells->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone serial_dilution->inoculate_wells incubate_broth Incubate Plate (35°C, 16-20h) inoculate_wells->incubate_broth determine_mic Determine MIC (Lowest concentration with no growth) incubate_broth->determine_mic

Caption: Workflow for Antibacterial Activity Screening.

Conceptual Signaling Pathway: Sulfonamide Mechanism of Action

sulfonamide_moa cluster_pathway Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate Catalyzes dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate purines Purines, Thymidine, Amino Acids tetrahydrofolate->purines sulfonamide 1H-Benzimidazole- 2-sulfonamide sulfonamide->dhps Competitive Inhibition

Caption: Conceptual Mechanism of Action of Sulfonamides.

References

Method

Application Notes: 1H-Benzimidazole-2-sulfonamide in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-benzimidazole-2-sulfonamide is a heterocyclic organic compound belonging to the benzimidazole class, which is a significant pharmacophore in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-sulfonamide is a heterocyclic organic compound belonging to the benzimidazole class, which is a significant pharmacophore in medicinal chemistry.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the sulfonamide group confers the ability to act as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes like pH regulation and CO2 transport.[2][3] The inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX, makes 1H-benzimidazole-2-sulfonamide and its derivatives promising candidates for anticancer drug development.[4]

These application notes provide detailed protocols for utilizing 1H-benzimidazole-2-sulfonamide in common cell culture-based assays to evaluate its cytotoxic, apoptotic, and enzyme-inhibitory activities.

Mechanism of Action

The primary mechanism of action for sulfonamides, including 1H-benzimidazole-2-sulfonamide, is the inhibition of carbonic anhydrase (CA) enzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] In cancer cells, certain isoforms like CA IX are highly expressed and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. By inhibiting CA IX, 1H-benzimidazole-2-sulfonamide can disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of cell proliferation.[4] Additionally, benzimidazole derivatives have been shown to induce apoptosis through various other mechanisms, including the modulation of Bcl-2 family proteins.[6][7]

cluster_0 1H-Benzimidazole-2-sulfonamide Action Compound 1H-Benzimidazole- 2-sulfonamide CA9 Carbonic Anhydrase IX (CA IX) Compound->CA9 Inhibits pH_Disruption Disruption of pH Homeostasis CA9->pH_Disruption Regulates Apoptosis Induction of Apoptosis pH_Disruption->Apoptosis Proliferation Inhibition of Cell Proliferation pH_Disruption->Proliferation

Caption: Mechanism of 1H-benzimidazole-2-sulfonamide as a CA IX inhibitor.

Data Presentation: In Vitro Activity

The following tables summarize the inhibitory and cytotoxic effects of various benzimidazole sulfonamide derivatives against specific carbonic anhydrase isoforms and cancer cell lines.

Table 1: Carbonic Anhydrase Inhibition Data for Benzimidazole Sulfonamide Derivatives

Compound Class Enzyme Isoform Inhibition Constant (Kᵢ in nM)
Benzothiazole-6-sulfonamides hCA I 37.6 - 577.6[3]
Benzothiazole-6-sulfonamides hCA II 37.6 - 65.6[3]
Benzothiazole-6-sulfonamides hCA VII Low Nanomolar to Micromolar[3]
Thiazole/Pyrimidine Derivatives hCA I 2.62 - 136.54[8]
Thiazole/Pyrimidine Derivatives hCA II 5.74 - 210.58[8]

| Triazole Benzenesulfonamides | hCA IX | 16.4 - 66.0[4] |

Table 2: Cytotoxicity Data (IC₅₀) for Benzimidazole Derivatives in Human Cancer Cell Lines

Compound Derivative Cell Line IC₅₀ Value (µM)
Sulfonamide Derivatives MDA-MB-468 (Breast) < 30[9]
Sulfonamide Derivatives MCF-7 (Breast) < 128[9]
Sulfonamide Derivatives HeLa (Cervical) < 360[9]
Benzimidazole Derivative '5' MCF-7 (Breast) 17.8 µg/mL[10]
Benzimidazole Derivative '5' DU-145 (Prostate) 10.2 µg/mL[10]
Benzimidazole Derivative 'C1' T98G (Glioblastoma) < 50 µg/mL[7]
Benzimidazole Derivative 'D1' PC3 (Prostate) < 50 µg/mL[7]

| Benzimidazole Salt '3' | HepG2 (Liver) | 25.14[11] |

Experimental Protocols

A general workflow for testing 1H-benzimidazole-2-sulfonamide in cell-based assays is outlined below.

cluster_workflow General Experimental Workflow A 1. Cell Culture (e.g., MCF-7, HeLa) C 3. Cell Seeding (96-well plate, 1x10⁵ cells/mL) A->C B 2. Compound Preparation (Stock in DMSO, serial dilutions) D 4. Compound Treatment (Incubate 24-72h) B->D C->D E 5a. Cytotoxicity Assay (e.g., MTT) D->E F 5b. Apoptosis Assay (e.g., Annexin V) D->F G 5c. Enzyme Inhibition (CA Activity Assay) D->G H 6. Data Acquisition (Plate Reader, Flow Cytometer) E->H F->H G->H I 7. Data Analysis (Calculate IC₅₀, % Apoptosis) H->I cluster_apoptosis Apoptosis Induction Pathway Compound Benzimidazole Sulfonamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application

Application Notes and Protocols for Testing 1H-Benzimidazole-2-sulfonamide Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-benzimidazole-2-sulfonamide is a heterocyclic compound featuring both benzimidazole and sulfonamide moieties, structures known for their div...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-sulfonamide is a heterocyclic compound featuring both benzimidazole and sulfonamide moieties, structures known for their diverse pharmacological activities. Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties, often interacting with microbial biopolymers.[1][2] Similarly, sulfonamides are a well-established class of synthetic bacteriostatic agents that competitively inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][4] This selective toxicity makes the bacterial folate synthesis pathway an attractive target for antimicrobial drug development.[3] Given the pharmacological potential of its constituent parts, 1H-benzimidazole-2-sulfonamide warrants investigation as a potential antibacterial agent against Gram-positive bacteria, which are responsible for a significant burden of infectious diseases.

These application notes provide a comprehensive set of protocols for the systematic evaluation of the in vitro antibacterial activity and cytotoxicity of 1H-benzimidazole-2-sulfonamide. The described methodologies include determination of the Minimum Inhibitory Concentration (MIC), assessment of bactericidal or bacteriostatic effects through time-kill assays, and evaluation of mammalian cell cytotoxicity.

Data Presentation

The quantitative results from the following experimental protocols should be summarized in the tables below for clear and concise data comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 1H-Benzimidazole-2-sulfonamide against Gram-positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619
Bacillus subtilis6633

Table 2: Time-Kill Kinetics of 1H-Benzimidazole-2-sulfonamide against Staphylococcus aureus ATCC 29213

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24

Table 3: Cytotoxicity of 1H-Benzimidazole-2-sulfonamide on HeLa Cells (MTT Assay)

Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)100
10
25
50
100
250

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of 1H-benzimidazole-2-sulfonamide that inhibits the visible growth of Gram-positive bacteria.[5][6] The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[5][7]

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1H-benzimidazole-2-sulfonamide in DMSO. Further dilutions should be made in CAMHB to achieve 2x the final desired concentrations.[7]

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.[7]

    • Add 100 µL of the 2x concentrated compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[7]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[5]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

MIC_Workflow A Prepare 2x Compound Dilutions in Plate D Inoculate Plate with Bacteria A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Read MIC (Lowest Concentration with No Growth) E->F Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture B Add Compound at 0x, 1x, 2x, 4x MIC A->B C Collect Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate Plates (37°C, 18-24h) E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H Cytotoxicity_Pathway A Seed Mammalian Cells in 96-well Plate B Incubate for 24h for Attachment A->B C Treat Cells with Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

References

Method

Application Notes and Protocols for Testing 1H-Benzimidazole-2-Sulfonamide Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction Benzimidazole and sulfonamide scaffolds are prominent pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and sulfonamide scaffolds are prominent pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial properties. The compound 1H-benzimidazole-2-sulfonamide, which integrates both moieties, is a subject of interest for its potential as an antibacterial agent. This document provides a detailed protocol for the comprehensive in vitro evaluation of 1H-benzimidazole-2-sulfonamide against clinically relevant Gram-negative bacteria.

Gram-negative bacteria, with their complex cell wall structure, present a significant challenge in the discovery of new antibiotics. Standardized testing protocols are crucial for determining the efficacy of novel compounds and for comparing their activity with existing drugs. The following protocols are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including 1H-benzimidazole-2-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway. This, in turn, inhibits the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to the cessation of bacterial growth and replication.

Sulfonamide Mechanism of Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid Synthesis DHFR Dihydrofolate Reductase (DHFR) DihydrofolicAcid->DHFR TetrahydrofolicAcid Tetrahydrofolic Acid DHFR->TetrahydrofolicAcid Reduction NucleicAcids Purines, Thymidine, Amino Acids -> DNA, RNA, Proteins TetrahydrofolicAcid->NucleicAcids 1-Carbon Transfer Sulfonamide 1H-benzimidazole- 2-sulfonamide Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of 1H-benzimidazole-2-sulfonamide.

Experimental Workflow

The overall workflow for testing the antibacterial activity of 1H-benzimidazole-2-sulfonamide involves a series of sequential assays to determine its inhibitory and bactericidal concentrations, as well as its rate of killing.

Experimental Workflow start Start prep_compound Prepare Stock Solution of 1H-benzimidazole-2-sulfonamide start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacteria mic_test Perform Broth Microdilution MIC Assay prep_compound->mic_test prep_bacteria->mic_test read_mic Incubate and Read MIC mic_test->read_mic mbc_test Perform MBC Assay (Subculture from MIC plate) read_mic->mbc_test time_kill Perform Time-Kill Kinetics Assay read_mic->time_kill read_mbc Incubate and Read MBC mbc_test->read_mbc data_analysis Data Analysis and Interpretation read_mbc->data_analysis time_kill->data_analysis end End data_analysis->end

Caption: Workflow for antibacterial testing of 1H-benzimidazole-2-sulfonamide.

Data Presentation

Quantitative results from the antimicrobial susceptibility tests should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of 1H-Benzimidazole-2-Sulfonamide (µg/mL)

Bacterial StrainATCC Number1H-Benzimidazole-2-sulfonamideCiprofloxacin (Control)
Escherichia coli25922[Example Data: 64][Example Data: 0.015]
Pseudomonas aeruginosa27853[Example Data: 128][Example Data: 0.25]
Klebsiella pneumoniae700603[Example Data: 32][Example Data: 0.03]

Table 2: Minimum Bactericidal Concentration (MBC) of 1H-Benzimidazole-2-Sulfonamide (µg/mL)

Bacterial StrainATCC Number1H-Benzimidazole-2-sulfonamideCiprofloxacin (Control)MBC/MIC Ratio
Escherichia coli25922[Example Data: 256][Example Data: 0.03][Example Data: 4]
Pseudomonas aeruginosa27853[Example Data: >512][Example Data: 0.5][Example Data: >4]
Klebsiella pneumoniae700603[Example Data: 128][Example Data: 0.06][Example Data: 4]

Note: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results for 1H-benzimidazole-2-sulfonamide.

Experimental Protocols

Materials and Reagents
  • 1H-benzimidazole-2-sulfonamide (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Reference Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile pipettes, tubes, and other standard microbiology laboratory equipment

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Compound Stock Solution: a. Dissolve 1H-benzimidazole-2-sulfonamide in DMSO to a final concentration of 10 mg/mL. b. Prepare a stock solution of the control antibiotic (e.g., Ciprofloxacin) in the appropriate solvent.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 50 µL to the subsequent wells. c. The final volume in each well will be 50 µL before adding the inoculum.

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control (bacteria in broth without compound) and a sterility control (broth only). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth. b. Mix the contents of each well thoroughly. c. Using a calibrated loop or pipette, transfer 10 µL from each selected well and spot-plate it onto a fresh MHA plate.

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

3. Interpretation of Results: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no more than a few colonies growing on the agar.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

1. Preparation of Test Cultures: a. Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay. b. Prepare flasks containing CAMHB with 1H-benzimidazole-2-sulfonamide at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, and 4x MIC). c. Include a growth control flask without the compound.

2. Inoculation and Sampling: a. Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Incubate the flasks at 35 ± 2°C with shaking. c. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

3. Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto MHA plates. c. Incubate the plates at 35 ± 2°C for 18-24 hours and count the number of colonies (CFU/mL).

4. Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the bacterial count.

Application

Application Notes and Protocols for Antifungal Screening of 1H-Benzimidazole-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the antifungal screening of 1H-benzimidazole-2-sulfonamide derivatives. The methodologies outlined ar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antifungal screening of 1H-benzimidazole-2-sulfonamide derivatives. The methodologies outlined are based on established standards to ensure reproducibility and accuracy in determining the antifungal efficacy of this class of compounds.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. 1H-benzimidazole-2-sulfonamide derivatives have emerged as a promising class of compounds with potential antifungal activity. This document details standardized in vitro screening methods to assess their efficacy against clinically relevant fungal species. The primary screening assays described are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Assay for qualitative susceptibility assessment.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Benzimidazole derivatives often exert their antifungal effects by disrupting the integrity of the fungal cell membrane. A key target in this process is the ergosterol biosynthesis pathway, which is essential for producing ergosterol, a vital component of the fungal cell membrane. Several studies suggest that benzimidazole compounds, including those with sulfonamide moieties, can inhibit the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Lanosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol _4_4_dimethyl_cholesta_8_14_24_trienol->Ergosterol Multiple Steps Toxic_Sterol_Accumulation Toxic Sterol Accumulation Benzimidazole_Sulfonamide 1H-Benzimidazole- 2-sulfonamide Benzimidazole_Sulfonamide->Lanosterol Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by 1H-Benzimidazole-2-sulfonamide.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for a series of sulfonyl amino benzimidazole derivatives against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Compound IDFungal StrainMIC (µg/mL)Reference
Sulfonyl Amino Benzimidazole Derivative 73aCandida albicans32[1]
Sulfonyl Amino Benzimidazole Derivative 73bCandida albicans64[1]
Sulfonyl Amino Benzimidazole Derivative 73cCandida albicans32[1]
Sulfonyl Amino Benzimidazole Derivative 73aAspergillus brasiliensis64[1]
Sulfonyl Amino Benzimidazole Derivative 73bAspergillus brasiliensis32[1]
Sulfonyl Amino Benzimidazole Derivative 73cAspergillus brasiliensis64[1]

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of the test compounds in a liquid medium.

Broth_Microdilution_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Materials:

  • 1H-benzimidazole-2-sulfonamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Growth control (no compound)

  • Sterility control (no inoculum)

Procedure:

  • Compound Preparation: Prepare a stock solution of each 1H-benzimidazole-2-sulfonamide derivative in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), grow the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds (Aspergillus spp.), grow the fungal strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (a known antifungal agent like fluconazole), a growth control (wells with inoculum but no compound), and a sterility control (wells with medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay (Adapted from CLSI M44)

This method provides a qualitative assessment of the antifungal activity.

Disk_Diffusion_Workflow start Start prep_plates Prepare Mueller-Hinton Agar Plates (+ 2% glucose & 0.5 µg/mL methylene blue) start->prep_plates swab_plates Swab Inoculum Evenly onto Agar Surface prep_plates->swab_plates prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->swab_plates place_disks Place Disks on Inoculated Agar swab_plates->place_disks impregnate_disks Impregnate Sterile Paper Disks with Test Compound Solution impregnate_disks->place_disks incubate Incubate at 35°C for 24 hours place_disks->incubate measure_zones Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Agar Disk Diffusion Workflow.

Materials:

  • 1H-benzimidazole-2-sulfonamide derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile petri dishes

  • Fungal strains (as above)

  • Sterile cotton swabs

  • McFarland standards

  • Incubator (35°C)

  • Positive control antifungal disk (e.g., Fluconazole)

  • Negative control disk (solvent only)

Procedure:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates as per the manufacturer's instructions, supplemented with glucose and methylene blue.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of the 1H-benzimidazole-2-sulfonamide solution. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Interpretation of Results

  • MIC: A lower MIC value indicates greater antifungal potency.

  • Zone of Inhibition: A larger diameter of the zone of inhibition suggests greater susceptibility of the fungus to the compound.

These standardized methods will enable researchers to reliably screen 1H-benzimidazole-2-sulfonamide derivatives for their antifungal properties, facilitating the identification of lead compounds for further development.

References

Method

Application of 1H-Benzimidazole-2-Sulfonamide Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction While research specifically detailing the anticancer properties of 1H-benzimidazole-2-sulfonamide is limited in publicly available literature,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While research specifically detailing the anticancer properties of 1H-benzimidazole-2-sulfonamide is limited in publicly available literature, a significant body of evidence highlights the potent anti-proliferative and pro-apoptotic activities of its derivatives, particularly benzimidazole-sulfonyl and benzimidazole-sulfonamide compounds. These derivatives have emerged as a promising class of molecules in oncology research, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell survival and death.

This document provides a comprehensive overview of the application of these derivatives in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The information presented herein is based on published studies of various substituted benzimidazole-sulfonamide and -sulfonyl derivatives and serves as a guide for researchers investigating this chemical scaffold for cancer drug discovery.

Data Presentation: Cytotoxic Activity of Benzimidazole-Sulfonamide Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzimidazole-sulfonamide and -sulfonyl derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxic Activity of Alkylsulfonyl 1H-Benzo[d]imidazole Derivatives against MCF-7 Breast Cancer Cells [1]

CompoundChemical Name/Structure HighlightsIC50 (µM) at 72h
23 Derivative with specific alkylsulfonyl and substituted benzene side chainsData not numerically specified in abstract, but identified as one of the most potent.
27 Derivative with specific alkylsulfonyl and substituted benzene side chainsData not numerically specified in abstract, but identified as one of the most potent.
Vincristine Standard Chemotherapeutic Drug (Positive Control)Not specified in abstract.

Note: The study utilized xCELLigence real-time cell analysis to determine cytotoxicity. While specific IC50 values for compounds 23 and 27 are not in the abstract, they were identified as the most potent derivatives.[1]

Table 2: Cytotoxic Activity of a Benzimidazole Acridine Derivative (8m) against Human Colon Cancer Cells [2]

CompoundCancer Cell LineIC50 (µmol/L)
8m (N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine)SW4806.77
HCT1163.33

Table 3: Cytotoxic Activity of Benzimidazole Derivatives Targeting Bcl-2 [3]

CompoundCancer Cell LineIC50 (µg/mL)
C1 T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung)< 50
D1 T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung)< 50

Note: These compounds demonstrated lower cytotoxicity against normal human embryonic kidney cells (IC50 > 100 µg/mL).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of benzimidazole-sulfonamide derivatives in cancer cell line studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test benzimidazole-sulfonamide derivatives in the appropriate cell culture medium.[4]

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin or vincristine).

  • Incubate the plates for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole-sulfonamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: After treating the cells with the test compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-JNK).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Benzimidazole-sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, primarily by targeting key regulators of cell survival and death pathways.

Inhibition of the Anti-Apoptotic Protein Bcl-2

Several alkylsulfonyl 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting the intrinsic pathway of apoptosis.

Bcl2_Inhibition_Pathway Benzimidazole_Sulfonamide Benzimidazole-Sulfonamide Derivative Bcl2 Bcl-2 Benzimidazole_Sulfonamide->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Bcl-2 Inhibition Pathway

By downregulating the expression of Bcl-2, these compounds disrupt the balance between pro- and anti-apoptotic proteins, leading to the activation of the mitochondrial apoptotic pathway.[1]

Induction of Apoptosis via the ROS-JNK Signaling Pathway

The benzimidazole acridine derivative, 8m, has been shown to induce both intrinsic and extrinsic apoptosis in human colon cancer cells through the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK) signaling pathway.[2]

ROS_JNK_Pathway Benzimidazole_Derivative Benzimidazole Acridine Derivative (8m) ROS ROS Production Benzimidazole_Derivative->ROS JNK JNK Activation ROS->JNK Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial depolarization, Caspase-9 activation) JNK->Mitochondrial_Pathway Extrinsic_Pathway Extrinsic Pathway (DR5 upregulation, Caspase-8 activation) JNK->Extrinsic_Pathway Caspase37 Caspase-3, -7 Activation Mitochondrial_Pathway->Caspase37 Extrinsic_Pathway->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Experimental_Workflow Synthesis Synthesis of Benzimidazole- Sulfonamide Derivatives Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Use IC50 concentration Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study Use IC50 concentration Data_Analysis Data Analysis and Conclusion Apoptosis_Assay->Data_Analysis Western_Blot Western Blotting (Protein Expression) Mechanism_Study->Western_Blot Gene_Expression qRT-PCR (Gene Expression) Mechanism_Study->Gene_Expression Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

References

Application

Application Notes and Protocols for Assessing the Cytotoxicity of 1H-Benzimidazole-2-sulfonamide

Audience: Researchers, scientists, and drug development professionals. Introduction: 1H-benzimidazole and sulfonamide moieties are key pharmacophores in a variety of therapeutic agents, including those with antimicrobial...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-benzimidazole and sulfonamide moieties are key pharmacophores in a variety of therapeutic agents, including those with antimicrobial and anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel compounds containing these scaffolds, such as 1H-benzimidazole-2-sulfonamide, is a critical step in preclinical drug development.[4][5] Cytotoxicity assays provide essential data on a compound's ability to induce cell death or inhibit cell proliferation, which is fundamental for determining its therapeutic window and potential off-target effects.[4][6] This document offers detailed protocols for a panel of in vitro assays to comprehensively assess the cytotoxicity of 1H-benzimidazole-2-sulfonamide. The selected methods evaluate different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

I. Overview of Key Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of a test compound. The following assays are commonly employed in a tiered screening strategy.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of a cell population.[4][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1][7] The amount of formazan produced is directly proportional to the number of living cells.[4] This assay is well-suited for high-throughput screening of compounds to determine their IC50 (half-maximal inhibitory concentration) values.[5][8]

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[9][10][11] This loss of membrane integrity is a hallmark of necrosis or late-stage apoptosis.[12] The amount of LDH released is proportional to the number of lysed cells.[12] This assay is often used to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[13][14]

  • Apoptosis Assays (Programmed Cell Death): Many anticancer drugs function by inducing apoptosis, or programmed cell death.[6][15] Detecting apoptosis is crucial for elucidating the mechanism of action of a compound.[6][16]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[4][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[4] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4][9]

II. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to determine the effect of 1H-benzimidazole-2-sulfonamide on the metabolic activity of a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Chosen cancer cell line (e.g., HeLa, MCF-7, MDA-MB-468)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1H-benzimidazole-2-sulfonamide

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., Dimethyl Sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 1H-benzimidazole-2-sulfonamide in complete medium. Include a vehicle-only control.

  • After the 24-hour incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition: Following the treatment incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or using a plate shaker.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % viability against the log concentration of the compound to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Opaque-walled 96-well plates

  • Cells and culture reagents as in the MTT protocol

  • Test compound (1H-benzimidazole-2-sulfonamide) and vehicle

  • Lysis buffer (often 10X, provided in the kit) for maximum LDH release control[10]

  • Microplate reader (fluorescence or absorbance based on kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using an opaque-walled plate suitable for fluorescence/luminescence if required by the kit.

  • Prepare Controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Add Lysis Buffer (e.g., 10 µL of 10X Lysis Buffer to 100 µL of medium) to a set of untreated wells 45 minutes before the end of the incubation period.[10][12]

    • Medium Background Control: Wells containing culture medium only.[12]

  • Sample Collection: After incubation, centrifuge the plate (if cells are in suspension) or proceed directly. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[5][10]

  • Stop Reaction (Optional): Add 50 µL of Stop Solution (if provided in the kit) to each well.[10]

  • Absorbance/Fluorescence Measurement: Measure the signal at the wavelength specified by the kit manufacturer (e.g., 490 nm for colorimetric assays).[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis and necrosis induced by the test compound.

Materials:

  • 6-well plates

  • Cells and culture reagents

  • Test compound (1H-benzimidazole-2-sulfonamide) and vehicle

  • Commercially available Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 1H-benzimidazole-2-sulfonamide and a vehicle control for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge.

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

III. Data Presentation

While specific cytotoxicity data for 1H-benzimidazole-2-sulfonamide is not available in the cited literature, the following table illustrates how to present such data, using representative values for other cytotoxic sulfonamide derivatives found in published studies.[1][17][18]

Table 1: Example Cytotoxicity Profile of Benzimidazole Sulfonamide Derivatives

Compound IDCell LineAssayIncubation Time (h)IC50 (µM)Max. Cytotoxicity (%)Reference
Example Cmpd 1MDA-MB-468MTT72< 30N/A[1]
Example Cmpd 2MCF-7MTT72< 128N/A[1]
Example Cmpd 3HeLaMTT72< 360N/A[1]
Example Cmpd 4IGR39MTT4827.8 ± 2.8N/A[17]
Example Cmpd 5MDA-MB-231MTT4820.5 ± 3.6N/A[17]
Example Cmpd 6MG-U87MTT241.15 ± 0.32~90% at 120 µM[18]
1H-Benzimidazole-2-sulfonamide[Target Cell Line]MTT48[Experimental Value]N/A[Your Study]
1H-Benzimidazole-2-sulfonamide[Target Cell Line]LDH48N/A[Experimental Value][Your Study]

N/A: Not Applicable

IV. Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat Treat with 1H-Benzimidazole-2-sulfonamide (Serial Dilutions) incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_setup Experimental Setup cluster_sample Sample Preparation cluster_reaction LDH Reaction cluster_analysis Data Analysis seed Seed Cells & Incubate 24h treat Treat with Compound & Controls seed->treat incubate_treat Incubate for Exposure Period treat->incubate_treat supernatant Collect Supernatant incubate_treat->supernatant transfer Transfer to New Plate supernatant->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT (dark) add_reagent->incubate_rt stop Add Stop Solution (optional) incubate_rt->stop read Read Absorbance (490 nm) stop->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for the LDH Membrane Integrity Assay.

Signaling Pathway Example

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 1H-Benzimidazole- 2-sulfonamide bax Bax/Bak Activation compound->bax ? death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ? mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Apoptosome Caspase-9 Activation cyto_c->casp9 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Executioner Caspases (Caspase-3/7) Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Potential Apoptotic Pathways for Investigation.

References

Method

Application Notes and Protocols for Carbonic Anhydrase Inhibition by 1H-Benzimidazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental setup for characterizing the inhibition of carbonic anhydrase (CA) by 1H-benzim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for characterizing the inhibition of carbonic anhydrase (CA) by 1H-benzimidazole-2-sulfonamide. The protocols outlined below are based on established methods for evaluating sulfonamide-based CA inhibitors.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including pH homeostasis, respiration, and ion transport.[2] Consequently, CAs are significant therapeutic targets for a range of diseases, and their inhibition has been clinically exploited for decades.[3][4] Sulfonamides represent a major class of CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.[5] Benzimidazole-sulfonamide derivatives have emerged as a promising scaffold for the development of potent and selective CA inhibitors.[3][4] This document details the experimental procedures to assess the inhibitory activity of 1H-benzimidazole-2-sulfonamide against various CA isoforms.

Data Presentation

Table 1: Inhibition Data (Kᵢ, nM) of Representative Benzimidazole-Sulfonamides against hCA Isoforms

Compound hCA I hCA II hCA IX hCA XII
Benzimidazole Derivative 1 75.3 8.9 25.1 4.8
Benzimidazole Derivative 2 98.2 12.5 33.7 6.2
Benzimidazole Derivative 3 150.6 25.1 45.8 8.9

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Note: The data presented are for illustrative purposes and represent values for 2-substituted-benzimidazole-6-sulfonamides. Actual values for 1H-benzimidazole-2-sulfonamide may vary.

Experimental Protocols

Two primary methods are described for determining the inhibitory activity of 1H-benzimidazole-2-sulfonamide against carbonic anhydrase: a colorimetric assay measuring the esterase activity of CA and a stopped-flow spectrophotometric assay for the CO₂ hydration activity.

Protocol 1: Colorimetric Assay for Carbonic Anhydrase Esterase Activity

This assay is a convenient method for high-throughput screening of CA inhibitors. It relies on the esterase activity of CA to hydrolyze 4-nitrophenylacetate (NPA) to the chromogenic product 4-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 1H-benzimidazole-2-sulfonamide

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 4-Nitrophenylacetate (4-NPA) substrate solution

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 1H-benzimidazole-2-sulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the purified hCA isoform to the desired concentration in Tris-HCl buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate volume of Tris-HCl buffer.

    • Add the desired volume of the 1H-benzimidazole-2-sulfonamide dilution or vehicle control (DMSO in buffer).

    • Add the diluted enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor binding.

  • Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm at a constant temperature (e.g., 25°C) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of 1H-benzimidazole-2-sulfonamide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Stopped-Flow Spectrophotometric Assay for CO₂ Hydration Activity

This is a more direct and physiologically relevant method that measures the inhibition of the primary catalytic function of carbonic anhydrase—the hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms

  • 1H-benzimidazole-2-sulfonamide

  • Buffer solution (e.g., HEPES or Tris, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 1H-benzimidazole-2-sulfonamide in DMSO and subsequent dilutions in the assay buffer.

    • Prepare a solution of the CA isoform in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the buffer containing the pH indicator.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (with or without the pre-incubated inhibitor).

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Determine the initial rate of the enzyme-catalyzed reaction from the initial linear phase of the absorbance change.

    • Measure the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract this from the catalyzed rates.

    • Calculate the inhibition constants (Kᵢ) by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Mandatory Visualizations

Carbonic Anhydrase Inhibition Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis compound 1H-Benzimidazole- 2-sulfonamide Stock incubation Enzyme-Inhibitor Incubation compound->incubation enzyme Purified Carbonic Anhydrase Isoforms enzyme->incubation buffers Assay Buffers & Substrates reaction Initiate Catalytic Reaction buffers->reaction incubation->reaction detection Spectrophotometric Detection reaction->detection kinetics Calculate Reaction Velocities detection->kinetics inhibition Determine % Inhibition kinetics->inhibition ic50_ki Calculate IC50 / Ki Values inhibition->ic50_ki

Caption: Workflow for determining carbonic anhydrase inhibition.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

inhibition_mechanism cluster_active_site CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytic Water Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->Zn Displaces Water & Binds to Zinc

Caption: Sulfonamide inhibitor binding to the active site zinc ion.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1h-benzimidazole-2-sulfonamide synthesis

Welcome to the technical support center for the synthesis of 1H-benzimidazole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-benzimidazole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during this multi-step synthesis, with a primary focus on troubleshooting and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for 1H-benzimidazole-2-sulfonamide, and where do yield issues typically arise?

A common and effective pathway involves a three-step process starting from o-phenylenediamine. Low yields can occur at any stage, but the conversion of the sulfonic acid to the sulfonamide is often the most critical and sensitive step.

  • Step 1: Thionation. Condensation of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2-thiol.[1]

  • Step 2: Oxidation. Oxidation of the 2-thiol intermediate to 1H-benzimidazole-2-sulfonic acid.

  • Step 3: Sulfonamide Formation. Conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by reaction with ammonia to yield the final 1H-benzimidazole-2-sulfonamide.

Q2: My overall yield is consistently low. What are the first parameters I should investigate?

When facing low overall yields, it is crucial to systematically evaluate each step. The first parameters to check are the purity of your starting materials (especially the o-phenylenediamine), the reaction temperature, and the choice of solvent.[2][3] Ensuring anhydrous (dry) conditions, particularly during the formation of the sulfonyl chloride and its subsequent reaction, is also critical.[4]

Q3: I'm having difficulty purifying the final product. What are the likely impurities?

Purification challenges often stem from unreacted starting materials or intermediates, such as 1H-benzimidazole-2-sulfonic acid, and potential side products.[2][5] The sulfonic acid intermediate is particularly problematic due to its different solubility profile. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help ensure the reaction goes to completion, minimizing the presence of these impurities.[2] Recrystallization from a suitable solvent system, like ethanol/water, is a common purification method.

Troubleshooting Guide for Low Yield

Problem: Low Yield in Step 1 (1H-Benzimidazole-2-thiol Formation)

Question: My initial condensation reaction to form the benzimidazole ring is inefficient. What are the common causes and how can I improve the yield?

Answer: Low yields in this step are frequently due to suboptimal reaction conditions or impure reactants.

  • Purity of o-phenylenediamine: This starting material can oxidize and darken on storage. Using freshly purified o-phenylenediamine is recommended.

  • Reaction Temperature and Time: The condensation reaction often requires heating.[4] Ensure the reaction is refluxed for a sufficient duration to drive it to completion. Monitor the reaction's progress using TLC to determine the optimal time.[2]

  • Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the protocol.

Problem: Low Yield in Step 2 (1H-Benzimidazole-2-sulfonic acid Formation)

Question: The oxidation of the thiol to the sulfonic acid is not working well. What should I check?

Answer: Incomplete oxidation or over-oxidation can lead to a mixture of products and low yields of the desired sulfonic acid.

  • Choice of Oxidizing Agent: Common oxidizing agents for this step include hydrogen peroxide in acetic acid or potassium permanganate. The choice and concentration are critical.

  • Temperature Control: Oxidation reactions are often exothermic. Maintain careful temperature control (e.g., using an ice bath) during the addition of the oxidizing agent to prevent runaway reactions and the formation of byproducts.

  • Work-up Procedure: The isolation of the sulfonic acid product is crucial. It is often precipitated by adjusting the pH of the reaction mixture. Ensure the pH is carefully controlled to maximize precipitation of the product while leaving impurities in solution.

Problem: Low Yield in Step 3 (1H-Benzimidazole-2-sulfonamide Formation)

Question: The final conversion to the sulfonamide is resulting in a very low yield. What are the most critical factors in this step?

Answer: This is often the most challenging step. Success hinges on the efficient formation of the sulfonyl chloride intermediate and its subsequent reaction under anhydrous conditions.

  • Anhydrous Conditions: The sulfonyl chloride intermediate is highly reactive towards water. Any moisture will hydrolyze it back to the sulfonic acid, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to form the sulfonyl chloride. Using an excess of the chlorinating agent can help drive the reaction to completion.

  • Temperature: The reaction with ammonia should typically be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Ammonia Source: Use a concentrated source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas dissolved in an anhydrous solvent) to ensure a high concentration of the nucleophile.

Data Presentation

Table 1: Troubleshooting Checklist for Low Yield Synthesis
Parameter to CheckStep 1: Thiol FormationStep 2: OxidationStep 3: Sulfonamide Formation
Reactant Purity Critical for o-phenylenediamineCheck purity of 2-thiol intermediateCheck purity of 2-sulfonic acid
Reaction Temperature Typically requires refluxRequires careful cooling (exothermic)Requires cooling (0 °C)
Solvent Conditions Standard solvents (e.g., ethanol)Aqueous/acidic mediaStrictly anhydrous solvents required
Atmosphere Standard atmosphereStandard atmosphereInert atmosphere (N₂ or Ar)
Key Reagents Carbon disulfide, Base (KOH)Oxidizing Agent (e.g., H₂O₂)Chlorinating Agent (SOCl₂), Ammonia
Work-up / Isolation Precipitation/FiltrationpH-controlled precipitationAqueous work-up followed by extraction
Table 2: Effect of Key Parameters on Reaction Yield (Illustrative Data)
Parameter VariedCondition AYield (%)Condition BYield (%)Recommendation
Step 1: Reflux Time 2 hours65%4 hours85%Monitor by TLC; ensure reaction goes to completion.
Step 3: Solvent Anhydrous THF70%THF with 1% H₂O<10%Use strictly anhydrous solvents for this step.
Step 3: Temperature 0 °C75%Room Temperature45%Maintain low temperature during amination.

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-2-thiol

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol.

  • Add o-phenylenediamine (1.0 eq) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise over 30 minutes.

  • After addition, remove the ice bath and reflux the mixture for 4 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture, and add water to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture.

Protocol 2: Synthesis of 1H-benzimidazole-2-sulfonic acid[6]

  • Suspend 1H-benzimidazole-2-thiol (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

  • The product, 1H-benzimidazole-2-sulfonic acid, will precipitate from the solution.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

Protocol 3: Synthesis of 1H-benzimidazole-2-sulfonamide

  • CAUTION: This step should be performed in a well-ventilated fume hood under an inert atmosphere.

  • In an oven-dried, three-neck flask under a nitrogen atmosphere, add 1H-benzimidazole-2-sulfonic acid (1.0 eq) and thionyl chloride (5.0 eq).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours. The solid should dissolve as the sulfonyl chloride is formed.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 1H-benzimidazole-2-sulfonyl chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, cool concentrated ammonium hydroxide to 0 °C in an ice bath.

  • Add the THF solution of the sulfonyl chloride dropwise to the cold ammonium hydroxide with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1H-benzimidazole-2-sulfonamide by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Pathway Synthetic Pathway for 1H-Benzimidazole-2-Sulfonamide o_phenylenediamine o-Phenylenediamine intermediate1 1H-Benzimidazole-2-thiol o_phenylenediamine->intermediate1 1. CS₂, KOH Ethanol, Reflux intermediate2 1H-Benzimidazole-2-sulfonic acid intermediate1->intermediate2 2. H₂O₂, Acetic Acid 0 °C to RT intermediate3 1H-Benzimidazole-2-sulfonyl chloride intermediate2->intermediate3 3a. SOCl₂, cat. DMF Reflux product 1H-Benzimidazole-2-sulfonamide intermediate3->product 3b. Conc. NH₄OH Anhydrous THF, 0 °C Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Overall Yield check_step1 Is Yield Low in Step 1 (Thiol Formation)? start->check_step1 actions_step1 • Check o-phenylenediamine purity • Increase reflux time • Verify stoichiometry check_step1->actions_step1 Yes check_step2 Is Yield Low in Step 2 (Oxidation)? check_step1->check_step2 No actions_step1->check_step2 actions_step2 • Control temperature (0-5 °C) • Check H₂O₂ concentration • Optimize pH for precipitation check_step2->actions_step2 Yes check_step3 Is Yield Low in Step 3 (Sulfonamide Formation)? check_step2->check_step3 No actions_step2->check_step3 actions_step3 • Ensure STRICTLY anhydrous conditions • Use inert (N₂) atmosphere • Check activity of SOCl₂ • Maintain low temp (0 °C) for amination check_step3->actions_step3 Yes end_node Re-run Optimized Protocol check_step3->end_node No actions_step3->end_node

References

Optimization

optimizing reaction conditions for the synthesis of 1h-benzimidazole-2-sulfonamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1H-benzimidazole-2-sulfonamide. It includes frequently asked questions,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1H-benzimidazole-2-sulfonamide. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1H-benzimidazole-2-sulfonamide? A1: The synthesis of 1H-benzimidazole-2-sulfonamide is typically a multi-step process. A common route involves the initial synthesis of a 2-substituted benzimidazole precursor, such as 1H-benzimidazole-2-thiol, followed by oxidation to form 1H-benzimidazole-2-sulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia or an appropriate amine to yield the final sulfonamide product.

Q2: What are the critical reaction parameters to control during the synthesis? A2: The most critical parameters include the purity of starting materials (especially o-phenylenediamine), choice of catalyst and solvent, reaction temperature, and reaction time.[1] The stoichiometry of reactants is also crucial to avoid the formation of side products like 1,2-disubstituted benzimidazoles.[1] Running reactions under an inert atmosphere can prevent the oxidation of sensitive reagents like o-phenylenediamine.[1]

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective and highly recommended method for monitoring the progress of the reaction.[1] It allows you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Q4: Are there greener or more eco-friendly synthetic methods available? A4: Yes, green chemistry approaches for benzimidazole synthesis are gaining traction. These methods include using water as a solvent, employing solvent-free conditions, utilizing microwave irradiation to reduce reaction times, and using environmentally benign catalysts like zinc oxide nanoparticles (ZnO-NPs) or boric acid.[2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities in o-phenylenediamine can inhibit the initial cyclization.[1] 2. Incomplete Reaction: Insufficient reaction time or sub-optimal temperature.[1][6] 3. Inefficient Catalyst: The catalyst may be inactive or used in insufficient quantity.[1] 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.[1]1. Purify starting materials before use. o-Phenylenediamine is prone to oxidation and may require purification.[1] 2. Monitor the reaction to completion using TLC. Optimize temperature; for the Phillips condensation, temperatures >100 °C are typical.[1][6] 3. Ensure the catalyst is active and from a reliable source. Optimize catalyst loading. Various acid or metal catalysts can be used.[1][7] 4. Screen different solvents. DMF has been shown to be effective for similar syntheses.[8]
Formation of Multiple Side Products 1. 1,2-Disubstituted Benzimidazoles: Reaction of two aldehyde molecules with one o-phenylenediamine molecule.[1] 2. N-Alkylation: Alkylation of the benzimidazole ring can occur if alkylating agents are present.[1] 3. Oxidation of Starting Material: o-Phenylenediamine can oxidize, leading to colored impurities.[1]1. Use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde/acid.[1] Solvent choice can also influence selectivity; non-polar solvents may favor the desired product.[1] 2. Avoid conditions or reagents that can act as alkylating agents if N-alkylation is not desired. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Purification 1. Similar Polarity: The desired product and impurities may have similar polarities, complicating separation by column chromatography.[1] 2. Product Insolubility: The product may have poor solubility in common recrystallization solvents.1. Adjust the solvent system for column chromatography to improve separation. 2. If recrystallization is difficult, consider alternative purification methods such as precipitation or trituration with an appropriate solvent.

Experimental Protocols

A plausible synthetic route from o-phenylenediamine is detailed below. This multi-step protocol is based on established procedures for the synthesis of benzimidazole intermediates.[9]

Step 1: Synthesis of 1H-benzimidazole-2-thiol

  • In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water solution.

  • Add o-phenylenediamine to the solution and stir until dissolved.

  • Add carbon disulfide dropwise to the mixture while stirring.

  • Reflux the reaction mixture for 3-4 hours.

  • After cooling, acidify the mixture with an acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-benzimidazole-2-sulfonic acid

  • Prepare a solution of sodium hydroxide (e.g., 50%) in water.

  • Suspend the 1H-benzimidazole-2-thiol from Step 1 in the NaOH solution.

  • Slowly add potassium permanganate to the suspension over 1 hour, maintaining the temperature.

  • Stir the reaction mixture until the purple color of the permanganate disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of 1.

  • Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with water.[9]

Step 3: Synthesis of 1H-benzimidazole-2-sulfonyl chloride

  • Treat the 1H-benzimidazole-2-sulfonic acid from Step 2 with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • The reaction is typically performed in an inert solvent under reflux.

  • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude sulfonyl chloride.

Step 4: Synthesis of 1H-benzimidazole-2-sulfonamide

  • Dissolve the crude 1H-benzimidazole-2-sulfonyl chloride from Step 3 in a suitable anhydrous solvent (e.g., THF, dioxane).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 1H-benzimidazole-2-sulfonamide.

Data Presentation: Optimizing Benzimidazole Core Synthesis

The initial formation of the benzimidazole ring is a critical step. The choice of catalyst and solvent significantly impacts the reaction yield.

Table 1: Effect of Catalyst on the Yield of 2-Aryl-1H-benzimidazole

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
ZnO-NPs (0.02%)EtOH702 h92[4]
TiO₂-NPs (0.02%)EtOH702 h86[4]
p-TsOHToluene802 h81[4]
FeCl₃/Al₂O₃DMF25-Good[8]

Table 2: Effect of Solvent on the Yield of 2-Phenyl-1H-benzimidazole

SolventTemperatureYield (%)Reference
DMF25 °C85[8]
CH₃CN25 °C78[8]
EtOH25 °C75[8]
H₂O25 °C60[8]
Toluene25 °C55[8]
Dichloromethane25 °C45[8]

Note: Data is for the synthesis of representative 2-substituted benzimidazoles and serves as a guide for optimizing the core ring formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Amination start1 o-Phenylenediamine step1 React with KOH in EtOH/H₂O start1->step1 start2 Carbon Disulfide start2->step1 thiol 1H-Benzimidazole-2-thiol step1->thiol step2 Oxidize with KMnO₄ thiol->step2 sulfonic_acid 1H-Benzimidazole-2-sulfonic acid step2->sulfonic_acid step3 React with SOCl₂ sulfonic_acid->step3 sulfonyl_chloride 1H-Benzimidazole-2-sulfonyl chloride step3->sulfonyl_chloride step4 React with NH₃ sulfonyl_chloride->step4 final_product 1H-Benzimidazole-2-sulfonamide step4->final_product

Caption: Synthetic workflow for 1H-benzimidazole-2-sulfonamide.

Troubleshooting Logic

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results impure_product Impure Product? low_yield->impure_product No sol_yield1 Check Starting Material Purity low_yield->sol_yield1 Yes sol_purity1 Use Inert Atmosphere impure_product->sol_purity1 Yes success Successful Synthesis impure_product->success No sol_yield2 Optimize Temp. & Time (Monitor via TLC) sol_yield1->sol_yield2 Re-run Experiment sol_yield3 Screen Solvents & Catalysts sol_yield2->sol_yield3 Re-run Experiment sol_yield3->start Re-run Experiment sol_purity2 Adjust Reactant Stoichiometry sol_purity1->sol_purity2 Re-run Experiment sol_purity3 Optimize Purification Method sol_purity2->sol_purity3 Re-run Experiment sol_purity3->start Re-run Experiment

Caption: Decision tree for troubleshooting synthesis issues.

References

Troubleshooting

Technical Support Center: Purification of 1H-Benzimidazole-2-sulfonamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-benzimidazole-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1H-benzimidazole-2-sulfonamide?

The main challenges in purifying 1H-benzimidazole-2-sulfonamide often stem from its structural features. The presence of both a benzimidazole ring and a sulfonamide group can lead to issues with solubility, potential for strong interactions with stationary phases in chromatography, and the co-purification of structurally similar impurities. Key challenges include removing unreacted starting materials, byproducts from side reactions, and degradation products.

Q2: What are the common impurities I might encounter during the synthesis and purification of 1H-benzimidazole-2-sulfonamide?

Common impurities can be categorized as process-related or degradation-related.[1]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as o-phenylenediamine and the sulfonating agent.

    • Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.

    • Side-Products: Formation of isomers or products from undesired side reactions. For instance, in related benzimidazole syntheses, unreacted precursors from earlier steps can be carried forward.[1]

  • Degradation-Related Impurities:

    • Hydrolysis Products: The sulfonamide group can be susceptible to hydrolysis under certain pH and temperature conditions.

    • Oxidation Products: The benzimidazole ring system can be prone to oxidation.

Troubleshooting Guides

Guide 1: Low Purity After Recrystallization
Symptom Possible Cause Troubleshooting Steps
Oily precipitate or no crystal formation The chosen solvent is not suitable; either the compound is too soluble or not soluble enough.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). 2. Solvent System: Try a two-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
Colored impurities in the final product The impurity is co-crystallizing with the product.1. Charcoal Treatment: Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] 2. Multiple Recrystallizations: Perform a second recrystallization, which may improve purity but at the cost of yield.
Low recovery of the purified product The compound has significant solubility in the mother liquor even at low temperatures.1. Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) to maximize precipitation.[3] 2. Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Guide 2: Poor Separation in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of the product with impurities The polarity difference between the product and the impurity is insufficient in the chosen mobile phase.1. Optimize the Mobile Phase: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems for benzimidazole derivatives include hexane/ethyl acetate or benzene/ethyl acetate.[4][5] 2. Change the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, which may offer different selectivity.[6]
Product is retained too strongly on the column The compound is highly polar and interacts strongly with the silica gel.1. Increase Mobile Phase Polarity: Add a more polar solvent like methanol to the eluent system.[4] 2. Use a Modified Stationary Phase: Consider using a less polar stationary phase, such as reverse-phase silica (C18).
Tailing of the product peak Secondary interactions between the basic nitrogen of the benzimidazole and the acidic silica gel.1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress interactions with acidic sites on the silica gel.[6]

Quantitative Data Summary

The following table provides an illustrative comparison of expected outcomes for different purification methods. Actual yields and purities will vary depending on the specific crude sample and experimental conditions.

Purification Method Typical Purity Expected Yield Key Considerations
Recrystallization High to Very HighModerate to HighRequires the compound to be a solid with good crystallization properties.[6]
Silica Gel Chromatography Moderate to HighModerateCan be effective for separating less polar impurities. May require optimization to avoid tailing.[4][5]
Preparative HPLC Very HighLow to ModerateSuitable for obtaining highly pure material for analytical standards or biological testing, but may be less practical for large-scale purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 1H-benzimidazole-2-sulfonamide. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is likely too good for recrystallization. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude 1H-benzimidazole-2-sulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[6]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 1H-benzimidazole- 2-sulfonamide recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of 1H-benzimidazole-2-sulfonamide.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oily_precipitate Oily Precipitate start->oily_precipitate low_yield_rec Low Yield start->low_yield_rec co_elution Co-elution start->co_elution tailing Peak Tailing start->tailing solution1 solution1 oily_precipitate->solution1 Change Solvent/ Use Co-solvent solution2 solution2 low_yield_rec->solution2 Optimize Cooling/ Minimize Solvent solution3 solution3 co_elution->solution3 Optimize Mobile Phase/ Change Stationary Phase solution4 solution4 tailing->solution4 Add Mobile Phase Modifier (e.g., TEA)

Caption: Troubleshooting logic for common purification challenges.

References

Optimization

stability of 1h-benzimidazole-2-sulfonamide in aqueous solutions for assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-benzimidazole-2-sulfonamide in aqueous solutions for assays. The information is tailored f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-benzimidazole-2-sulfonamide in aqueous solutions for assays. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental stability data for 1H-benzimidazole-2-sulfonamide is not widely available in public literature. The guidance provided here is based on the chemical properties of the benzimidazole and sulfonamide functional groups and data from structurally related compounds. It is crucial to perform compound-specific stability studies for your particular assay conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1H-benzimidazole-2-sulfonamide in aqueous solutions?

A1: Several factors can influence the stability of 1H-benzimidazole-2-sulfonamide in aqueous solutions. These include:

  • pH: The pH of the solution can significantly impact the stability of benzimidazole and sulfonamide compounds. Both acidic and alkaline conditions can potentially accelerate degradation.[1]

  • Temperature: Higher temperatures typically increase the rate of chemical degradation. For long-term storage, frozen conditions (e.g., -20 °C or -80 °C) are often recommended for benzimidazole derivatives.[2]

  • Light: Exposure to UV radiation can be a significant factor in the degradation of benzimidazole-containing compounds.[1] It is advisable to protect solutions from light, especially during storage and handling.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can accelerate the degradation of related compounds.[1] Care should be taken to avoid contamination with such agents.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles may affect the stability of the compound in solution.[2] It is recommended to aliquot stock solutions to minimize the number of cycles.

Q2: How should I prepare and store stock solutions of 1H-benzimidazole-2-sulfonamide?

A2: For optimal stability, consider the following recommendations:

  • Solvent: While specific solubility data is limited, dissolving the compound in a minimal amount of an organic solvent like DMSO before diluting with your aqueous assay buffer is a common practice for similar compounds.

  • Storage Temperature: Based on stability studies of other benzimidazoles, storing stock solutions at -20 °C or -80 °C is recommended for long-term stability.[2] For short-term storage, refrigeration at 4 °C may be acceptable, but this should be validated.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What are the potential degradation products of 1H-benzimidazole-2-sulfonamide?

A3: While specific degradation pathways for 1H-benzimidazole-2-sulfonamide have not been detailed in the available literature, potential degradation could occur through hydrolysis of the sulfonamide group or cleavage of the benzimidazole ring. Hydrolysis of the carbamic groups has been identified as a degradation pathway for other benzimidazole anthelmintics.[3] For some sulfonamides, degradation can lead to the formation of less complex aromatic structures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent assay results or loss of compound activity over time. Compound degradation in the aqueous assay solution.- Prepare fresh working solutions for each experiment.- Evaluate the stability of the compound under your specific assay conditions (pH, temperature, light exposure) over the duration of the experiment.- Consider using a more stable buffer system.
Precipitation of the compound in the aqueous solution. Low aqueous solubility.- Confirm the solubility of the compound in your assay buffer. The solubility of the related 1H-Benzimidazole-2-sulfonic acid is greater than 29.7 µg/mL at pH 7.4.[4]- Increase the percentage of co-solvent (e.g., DMSO) if compatible with your assay, but be mindful of potential solvent effects on the biological system.- Adjust the pH of the buffer, as solubility can be pH-dependent.
Shift in retention time or appearance of new peaks in HPLC analysis. Degradation of the compound.- Analyze samples immediately after preparation.- If storage is necessary, evaluate the stability at different temperatures (e.g., 4 °C, -20 °C, -80 °C) and time points.- Protect samples from light during handling and analysis.

Experimental Protocols

General Protocol for Assessing Aqueous Stability (Forced Degradation Study)

This protocol provides a framework for evaluating the stability of 1H-benzimidazole-2-sulfonamide under various stress conditions.[5]

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of 1H-benzimidazole-2-sulfonamide in a suitable organic solvent (e.g., DMSO, methanol).
  • Dilute the stock solution with the aqueous buffer to be used in the assay to a known final concentration.

2. Stress Conditions:

  • Hydrolysis:
  • Acidic Condition: Adjust the pH of the working solution to ~1-2 with 0.1 M HCl.
  • Neutral Condition: Use the working solution at the intended assay pH (e.g., pH 7.4).
  • Alkaline Condition: Adjust the pH of the working solution to ~9-10 with 0.1 M NaOH.
  • Incubate samples at a controlled temperature (e.g., 40 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Oxidation:
  • Add a low concentration of hydrogen peroxide (e.g., 3%) to the working solution.
  • Incubate at room temperature and collect aliquots at different time intervals.
  • Photostability:
  • Expose the working solution to a light source that provides illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
  • Keep a control sample in the dark.
  • Collect aliquots at various time points.

3. Sample Analysis:

  • Analyze the collected samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]
  • Quantify the remaining parent compound at each time point. The appearance of new peaks may indicate degradation products.

4. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each condition.
  • Determine the degradation rate and half-life (t½) of the compound under each stress condition.

Quantitative Data Summary (Hypothetical Example)

Since specific data for 1H-benzimidazole-2-sulfonamide is unavailable, the following table presents a hypothetical summary of stability data that could be generated from a forced degradation study. This illustrates how to present such data clearly.

Condition Time (hours) % Remaining Compound Degradation Rate Constant (k) Half-life (t½)
0.1 M HCl (40 °C) 0100Calculated valueCalculated value
285
472
851
pH 7.4 Buffer (40 °C) 0100Calculated valueCalculated value
298
495
891
0.1 M NaOH (40 °C) 0100Calculated valueCalculated value
290
481
865
3% H₂O₂ (RT) 0100Calculated valueCalculated value
175
255
430
Photostability (Light) 0100Calculated valueCalculated value
488
878
2459
Photostability (Dark) 0100Calculated valueCalculated value
2499

Visualizations

cluster_degradation Potential Degradation Pathways Compound 1H-Benzimidazole-2-sulfonamide Hydrolysis Hydrolysis (Acidic/Alkaline pH) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Photodegradation Photodegradation (UV Light) Compound->Photodegradation Product1 Hydrolyzed Products (e.g., Benzimidazole core + Sulfonic acid) Hydrolysis->Product1 Product2 Oxidized Products Oxidation->Product2 Product3 Photodegradation Products Photodegradation->Product3

Caption: Potential degradation pathways for 1H-benzimidazole-2-sulfonamide.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution Prepare Prepare Working Solutions in Assay Buffer Start->Prepare Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Data Quantify Remaining Compound & Identify Degradants Analyze->Data End Determine Degradation Kinetics Data->End

Caption: Workflow for assessing compound stability in aqueous solutions.

cluster_troubleshooting Troubleshooting Logic for Assay Instability Start Inconsistent Assay Results? CheckFresh Using Freshly Prepared Solutions? Start->CheckFresh CheckStorage Stock Solution Stored Properly? (-20°C/-80°C, Protected from Light) CheckFresh->CheckStorage Yes Sol_PrepareFresh Action: Prepare fresh solutions daily. CheckFresh->Sol_PrepareFresh No CheckAssay Is Assay Duration Long? CheckStorage->CheckAssay Yes Sol_OptimizeStorage Action: Aliquot and store stock appropriately. CheckStorage->Sol_OptimizeStorage No CheckBuffer Is Buffer pH Extreme or Contains Oxidants? CheckAssay->CheckBuffer No Sol_StabilityStudy Action: Run stability study under assay conditions. CheckAssay->Sol_StabilityStudy Yes Sol_ModifyBuffer Action: Modify buffer or reduce assay time. CheckBuffer->Sol_ModifyBuffer Yes

Caption: Troubleshooting decision tree for instability issues.

References

Troubleshooting

common byproducts in 1h-benzimidazole-2-sulfonamide synthesis and their removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazole-2-sulfonami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazole-2-sulfonamide. Our aim is to address common challenges and provide actionable solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1H-benzimidazole-2-sulfonamide?

A common and effective pathway involves a multi-step synthesis starting from o-phenylenediamine. This route avoids the harsh conditions and isomeric byproduct formation associated with direct sulfonation of the benzimidazole ring. The general sequence is:

  • Synthesis of 1H-benzimidazole-2-thiol: Reaction of o-phenylenediamine with carbon disulfide.

  • Oxidation to 1H-benzimidazole-2-sulfonic acid: Oxidation of the thiol.

  • Formation of 1H-benzimidazole-2-sulfonyl chloride: Chlorination of the sulfonic acid.

  • Amination to 1H-benzimidazole-2-sulfonamide: Reaction of the sulfonyl chloride with ammonia.

Q2: Why is my final product discolored (yellow or brown)?

Discoloration in the final product often indicates the presence of impurities. Potential causes include:

  • Oxidation of o-phenylenediamine: The starting material is susceptible to air oxidation, leading to colored polymeric byproducts.

  • Incomplete reaction: Residual starting materials or intermediates can be colored.

  • Side reactions: The formation of various byproducts during the synthesis can impart color.

  • Degradation: The product itself may degrade under harsh purification conditions.

Q3: My yield is consistently low. What are the likely reasons?

Low yields can be attributed to several factors throughout the synthetic process:

  • Incomplete cyclization: In the first step, the reaction between o-phenylenediamine and carbon disulfide may not go to completion.

  • Over-oxidation: During the oxidation of the thiol to the sulfonic acid, over-oxidation can lead to ring-opened byproducts.

  • Hydrolysis of intermediates: The sulfonyl chloride intermediate is highly susceptible to hydrolysis back to the sulfonic acid if moisture is present.

  • Loss during workup and purification: Product may be lost during extraction, filtration, and recrystallization steps.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1H-benzimidazole-2-sulfonamide.

Problem 1: Formation of an Insoluble Precipitate During Thiol Synthesis
  • Symptom: A significant amount of insoluble material is observed during the reaction of o-phenylenediamine and carbon disulfide.

  • Possible Cause: Formation of polymeric byproducts from the self-condensation of o-phenylenediamine or its reaction with impurities.

  • Troubleshooting Steps:

    • Ensure Purity of Starting Material: Use freshly purified o-phenylenediamine to minimize oxidative impurities.

    • Control Reaction Temperature: Maintain the recommended reaction temperature to avoid unwanted side reactions.

    • Optimize Solvent: Ensure the solvent is appropriate and of high purity.

Problem 2: Multiple Spots on TLC After Oxidation Step
  • Symptom: Thin-layer chromatography of the crude product after oxidation of 1H-benzimidazole-2-thiol shows multiple spots in addition to the desired sulfonic acid.

  • Possible Byproducts:

    • Unreacted 1H-benzimidazole-2-thiol: The oxidation reaction may be incomplete.

    • Disulfide byproduct (Bis(1H-benzimidazol-2-yl) disulfide): A common byproduct of thiol oxidation.

    • Over-oxidation products: Ring-opened species or further oxidized benzimidazole derivatives.

  • Troubleshooting and Removal:

    • Optimize Oxidant Amount: Carefully control the stoichiometry of the oxidizing agent.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time and maintain the recommended temperature.

    • Purification:

      • Recrystallization: The sulfonic acid product can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

      • Column Chromatography: While less common for highly polar sulfonic acids, it can be employed with appropriate stationary and mobile phases.

Problem 3: Low Yield in the Amination Step
  • Symptom: The final amination step to produce 1H-benzimidazole-2-sulfonamide results in a low yield.

  • Possible Byproducts and Causes:

    • 1H-Benzimidazole-2-sulfonic acid: Hydrolysis of the sulfonyl chloride intermediate is a major cause of low yield. This occurs if moisture is present in the reaction.

    • Unreacted 1H-benzimidazole-2-sulfonyl chloride: Incomplete reaction with ammonia.

  • Troubleshooting and Removal:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the chlorination and amination steps. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Excess Ammonia: Use a sufficient excess of ammonia to drive the reaction to completion and neutralize the HCl byproduct.

    • Temperature Control: The reaction of sulfonyl chlorides with ammonia is typically exothermic. Maintain a low temperature during the addition of ammonia to prevent side reactions.

    • Purification:

      • Aqueous Workup: The desired sulfonamide is often insoluble in water, while the sulfonic acid byproduct (as a salt) is soluble. Washing the crude product with water can remove the sulfonic acid.

      • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol/water) can effectively purify the final product.

Summary of Potential Byproducts and Removal Strategies

Byproduct NameFormation StepReason for FormationSuggested Removal Method
Polymeric materialsThiol SynthesisSelf-condensation of o-phenylenediamineFiltration
Bis(1H-benzimidazol-2-yl) disulfideOxidationIncomplete oxidation of the thiolRecrystallization, Column Chromatography
1H-Benzimidazole-2-sulfonic acidAmination (as a contaminant)Hydrolysis of 1H-benzimidazole-2-sulfonyl chlorideAqueous wash, Recrystallization

Experimental Protocols

Synthesis of 1H-benzimidazole-2-thiol

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add o-phenylenediamine to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature.

  • After the addition is complete, reflux the mixture for the recommended time.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

Oxidation to 1H-benzimidazole-2-sulfonic acid

  • Suspend 1H-benzimidazole-2-thiol in an aqueous solution of a suitable oxidizing agent (e.g., hydrogen peroxide or potassium permanganate).

  • Control the reaction temperature as specified in the literature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, work up the reaction mixture as required. This may involve filtration to remove insoluble byproducts, followed by acidification to precipitate the sulfonic acid.

  • Filter the product, wash with cold water, and dry.

Conversion to 1H-benzimidazole-2-sulfonamide

  • Chlorination: React 1H-benzimidazole-2-sulfonic acid with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) in an anhydrous solvent under an inert atmosphere to form 1H-benzimidazole-2-sulfonyl chloride.

  • Amination: Carefully add the crude sulfonyl chloride solution to an excess of a cooled solution of ammonia (aqueous or in an organic solvent).

  • Stir the reaction mixture for the specified time, allowing it to warm to room temperature.

  • Isolate the crude 1H-benzimidazole-2-sulfonamide by filtration or extraction.

  • Purify the product by recrystallization.

Visualizations

Synthesis_Pathway A o-Phenylenediamine B 1H-Benzimidazole-2-thiol A->B + CS2, KOH C 1H-Benzimidazole-2-sulfonic acid B->C Oxidation D 1H-Benzimidazole-2-sulfonyl chloride C->D Chlorination E 1H-Benzimidazole-2-sulfonamide D->E Amination

Caption: Synthetic pathway for 1H-benzimidazole-2-sulfonamide.

Troubleshooting_Byproducts cluster_thiol Thiol Synthesis cluster_oxidation Oxidation Step cluster_amination Chlorination & Amination A o-Phenylenediamine B 1H-Benzimidazole-2-thiol A->B P1 Polymeric Byproducts A->P1 Side Reaction C 1H-Benzimidazole-2-thiol D 1H-Benzimidazole-2-sulfonic acid C->D P2 Disulfide Byproduct C->P2 Incomplete Oxidation E 1H-Benzimidazole-2-sulfonyl chloride F 1H-Benzimidazole-2-sulfonamide E->F P3 1H-Benzimidazole-2-sulfonic acid E->P3 Hydrolysis

Optimization

Technical Support Center: Improving the Solubility of 1H-Benzimidazole-2-sulfonamide for Biological Testing

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of 1H-benzimidazole-2-sulfonamide for reliable...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of 1H-benzimidazole-2-sulfonamide for reliable biological testing.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of 1H-benzimidazole-2-sulfonamide.

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the concentration exceeds its solubility limit.1. Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).2. Optimize the final concentration of the organic solvent in the assay to be as low as possible (typically <1%) to avoid biological interference.[1]
Compound dissolves in organic solvent but precipitates when diluted into aqueous buffer. The change in solvent polarity upon dilution into the aqueous buffer causes the compound to crash out of solution.1. Use a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, PEG 400) into your aqueous buffer before adding the compound stock.[2] 2. Adjust the pH of the buffer: The solubility of benzimidazole derivatives can be pH-dependent. Test a range of pH values to find the optimal solubility.[1] 3. Utilize cyclodextrins: These can form inclusion complexes with the compound, increasing its aqueous solubility.
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound in the assay, or the compound may be precipitating over time.1. Visually inspect for precipitation: Check your assay plates for any signs of compound precipitation before and after the experiment.2. Perform a solubility check under your final assay conditions.3. Prepare fresh dilutions of the compound immediately before each experiment.[1]
Difficulty achieving the desired final concentration without precipitation. The required concentration for biological testing is higher than the compound's solubility in the final assay medium.1. Particle size reduction: If working with a solid form, micronization or nanonization can increase the dissolution rate.[3] 2. Formulation as a solid dispersion: Dispersing the compound in a hydrophilic carrier can enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why is 1H-benzimidazole-2-sulfonamide poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many benzimidazole and sulfonamide-containing compounds is primarily due to their crystalline structure with strong intermolecular hydrogen bonds, which require significant energy to break. The presence of both weakly acidic (sulfonamide) and weakly basic (benzimidazole) functional groups means their ionization state, and therefore solubility, is highly dependent on the pH of the aqueous environment.[1] In their non-ionized form, these compounds are generally more hydrophobic and less soluble.

Q2: What is the best initial approach to solubilizing 1H-benzimidazole-2-sulfonamide for a new biological assay?

A2: The recommended starting point is to prepare a concentrated stock solution in 100% DMSO. From this stock, you can perform serial dilutions into your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in your assay is low (ideally below 1%) and consistent across all experimental conditions, including vehicle controls.

Q3: How can I determine the optimal pH for solubilizing my compound?

A3: You can perform a pH-solubility profile experiment. This involves preparing a series of buffers at different pH values (e.g., from pH 4 to 8) and determining the solubility of 1H-benzimidazole-2-sulfonamide in each. This will help you identify the pH at which the compound is most soluble, which is likely where it is in its ionized form.

Q4: Are there any alternative solvents to DMSO?

A4: While DMSO is the most common, other water-miscible organic solvents like ethanol, propanol, and polyethylene glycol (PEG) can also be used as co-solvents to improve solubility. The choice of solvent will depend on the specific requirements and tolerance of your biological assay.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in aqueous solutions, thereby increasing the apparent solubility of the drug.

Quantitative Data Presentation

Due to the limited availability of public experimental solubility data for 1H-benzimidazole-2-sulfonamide, the following table presents hypothetical data to illustrate how to structure and compare results from different solubilization methods. Researchers should determine these values experimentally for their specific batch of the compound.

Solvent/Condition 1H-benzimidazole-2-sulfonamide Solubility (µg/mL) Notes
Water (pH 7.4)< 1Illustrates poor aqueous solubility.
PBS (pH 7.4)< 1Similar to water, buffer salts have minimal effect.
10% DMSO in PBS (pH 7.4)15Demonstrates the effect of a co-solvent.
10% Ethanol in PBS (pH 7.4)10Shows a different co-solvent effect.
PBS (pH 5.0)25Highlights potential for increased solubility at acidic pH.
PBS (pH 9.0)5Shows potential for decreased solubility at basic pH.
2% HP-β-CD in Water50Illustrates the significant impact of cyclodextrin complexation.

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for 1H-benzimidazole-2-sulfonamide. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assay

Objective: To determine the aqueous solubility of 1H-benzimidazole-2-sulfonamide at different pH values.

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Phosphate-citrate buffers (or other suitable buffer system) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Shaker/rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of 1H-benzimidazole-2-sulfonamide to a microcentrifuge tube containing a known volume (e.g., 1 mL) of each pH buffer.

  • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant, ensuring no solid material is transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the solubility of 1H-benzimidazole-2-sulfonamide in a co-solvent system.

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., PEG 400, ethanol)

  • Analytical equipment for quantification (HPLC or UV-Vis)

Methodology:

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).

  • Add an excess amount of 1H-benzimidazole-2-sulfonamide to each co-solvent buffer mixture.

  • Follow steps 2-5 from the pH-Dependent Solubility Assay protocol to determine the solubility in each co-solvent mixture.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To improve the aqueous solubility of 1H-benzimidazole-2-sulfonamide using cyclodextrins.

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Water or aqueous buffer

  • Analytical equipment for quantification (HPLC or UV-Vis)

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 1H-benzimidazole-2-sulfonamide to each cyclodextrin solution.

  • Follow steps 2-5 from the pH-Dependent Solubility Assay protocol to determine the solubility in each cyclodextrin solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1H-Benzimidazole-2-sulfonamide C Add excess compound to solvent A->C B Solvent System (e.g., Buffer, Co-solvent, Cyclodextrin) B->C D Equilibrate (e.g., 24h shaking) C->D E Separate solid from supernatant (Centrifugation/Filtration) D->E F Quantify dissolved compound (HPLC/UV-Vis) E->F G Determine Solubility F->G

Caption: Workflow for determining compound solubility.

logical_relationship cluster_problem Problem cluster_approaches Solubilization Approaches cluster_goal Goal A Poor Aqueous Solubility of 1H-Benzimidazole-2-sulfonamide B pH Adjustment A->B C Co-solvents A->C D Cyclodextrin Complexation A->D E Particle Size Reduction A->E F Reliable Biological Testing B->F C->F D->F E->F

Caption: Approaches to improve solubility for biological testing.

signaling_pathway A 1H-Benzimidazole-2-sulfonamide B Carbonic Anhydrase (CA) A->B Inhibition C CO2 + H2O <=> H2CO3 B->C Catalysis E Altered Intracellular pH B->E Impacts F Changes in Bicarbonate Levels B->F Impacts D H2CO3 <=> H+ + HCO3- C->D Spontaneous G Downstream Cellular Effects E->G F->G

Caption: Inhibition of the Carbonic Anhydrase pathway.

References

Troubleshooting

Technical Support Center: Optimization of 1H-Benzimidazole-2-Sulfonamide Concentration for In Vitro Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 1H-benzimidazole-2-sulfonamide and its derivatives for in vitro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 1H-benzimidazole-2-sulfonamide and its derivatives for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzimidazole sulfonamides?

A1: Benzimidazole sulfonamides exhibit a range of biological activities, and their primary mechanism of action can vary depending on the specific derivative and the cellular context. Some reported mechanisms include the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1] Additionally, certain derivatives have been shown to interfere with key cellular signaling pathways such as the AKT/mTOR and RAS/Raf/MEK/ERK pathways.[2] Some studies have also suggested that they may act as inhibitors of enzymes like aldehyde dehydrogenase.[3]

Q2: What is a typical starting concentration range for 1H-benzimidazole-2-sulfonamide in in vitro assays?

A2: For initial screening of benzimidazole sulfonamides, a wide concentration range is recommended. Based on published data for various derivatives, a starting range of 0.1 µM to 100 µM is often used in cytotoxicity assays.[4][5] For more specific assays, the concentration will depend on the expected potency of the compound against its target.

Q3: How should I prepare a stock solution of 1H-benzimidazole-2-sulfonamide?

A3: The solubility of benzimidazole derivatives can be a limiting factor. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For 1H-benzimidazole-2-sulfonic acid, a related compound, the solubility is greater than 29.7 µg/mL at pH 7.4.[6] Always ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A general protocol for preparing a stock solution is provided in the experimental protocols section.

Troubleshooting Guide

Issue 1: I am not observing a dose-dependent effect with 1H-benzimidazole-2-sulfonamide in my cytotoxicity assay.

  • Possible Cause 1: Inappropriate Concentration Range.

    • Solution: Your initial concentration range may be too high or too low. If you see maximum inhibition at all concentrations, you need to test lower concentrations. If you see no inhibition, you may need to test higher concentrations, keeping in mind the solubility limits.

  • Possible Cause 2: Compound Precipitation.

    • Solution: Visually inspect your treatment wells for any signs of precipitation. If precipitation is observed, you may need to prepare a fresh stock solution or use a different solvent system. It is also advisable to determine the solubility of your specific batch of the compound.

  • Possible Cause 3: Cell Seeding Density.

    • Solution: The density of cells at the time of treatment can influence the apparent potency of a compound. Ensure you are using a consistent and appropriate cell seeding density for your chosen assay and cell line.

Issue 2: I am observing high variability between my replicate wells.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure your cells are evenly suspended before seeding into the microplate. Pay attention to your pipetting technique to minimize variability.

  • Possible Cause 2: Edge Effects.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for your experimental samples and instead fill them with sterile water or media.

  • Possible Cause 3: Inaccurate Compound Dilution.

    • Solution: Prepare your serial dilutions carefully and ensure thorough mixing at each step.

Issue 3: My results are not consistent with previously published data for similar compounds.

  • Possible Cause 1: Different Cell Line or Passage Number.

    • Solution: The sensitivity of cells to a compound can vary significantly between different cell lines and even between different passages of the same cell line. Ensure you are using the same cell line and that it is within a low passage number range.

  • Possible Cause 2: Different Assay Conditions.

    • Solution: Minor differences in experimental protocols, such as incubation time, serum concentration in the media, and the type of assay used, can all impact the results. Refer to the detailed experimental protocols and ensure your conditions are as similar as possible to the published work.

  • Possible Cause 3: Compound Purity.

    • Solution: The purity of the compound can affect its activity. If possible, verify the purity of your 1H-benzimidazole-2-sulfonamide batch.

Data Presentation

Table 1: Cytotoxic Activity of Benzimidazole Derivatives in Various Human Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Benzimidazole Derivative (Compound 5)MCF-7Breast Adenocarcinoma17.8 ± 0.24[1]
Benzimidazole Derivative (Compound 5)DU-145Prostate Carcinoma10.2 ± 1.4[1]
Benzimidazole Derivative (Compound 5)H69ARSmall Cell Lung Cancer49.9 ± 0.22[1]
DoxorubicinMCF-7Breast Adenocarcinoma0.5 - 2.0[1]
CisplatinDU-145Prostate Carcinoma1 - 5[1]
Sulfonamide DerivativesHeLaCervical Cancer< 360[4]
Sulfonamide DerivativesMCF-7Breast Cancer< 128[4]
Sulfonamide DerivativesMDA-MB-468Breast Cancer< 30[4]
1,2,5-trisubstituted benzimidazole (VIII)CCRF/CEMLeukemia3.61[5]
1,2,5-trisubstituted benzimidazole (XI)CCRF/CEMLeukemia4.45[5]
Benzimidazole Salt (Compound 3)MCF-7Breast Cancer22.41[7]
Benzimidazole Salt (Compound 3)HepG2Liver Cancer25.14[7]
2-substituted-1H-benzimidazole (7)LNCaPProstate Cancer0.09 ± 0.01[8]
2-substituted-1H-benzimidazole (8)LNCaPProstate Cancer0.03 ± 0.02[8]

Note: The IC50 values for Doxorubicin and Cisplatin are representative ranges from various literature sources and may vary depending on the specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of 1H-Benzimidazole-2-Sulfonamide Stock Solution
  • Objective: To prepare a high-concentration stock solution for use in in vitro assays.

  • Materials:

    • 1H-benzimidazole-2-sulfonamide powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of 1H-benzimidazole-2-sulfonamide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: MTT Cytotoxicity Assay
  • Objective: To determine the concentration of 1H-benzimidazole-2-sulfonamide that inhibits cell metabolic activity by 50% (IC50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • 1H-benzimidazole-2-sulfonamide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[4]

    • Prepare serial dilutions of 1H-benzimidazole-2-sulfonamide in complete cell culture medium from the stock solution.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[4]

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[7]

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Sulforhodamine B (SRB) Assay
  • Objective: To determine cell density based on the measurement of cellular protein content.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • 1H-benzimidazole-2-sulfonamide stock solution

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris-base solution, 10 mM

  • Procedure:

    • Seed and treat cells with the compound as described in the MTT assay protocol (Steps 1-4).

    • After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.[1]

    • Wash the plate five times with slow-running tap water and allow it to air dry.[1]

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound SRB dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Serial Dilutions stock->dilute cells Culture & Seed Cells treat Treat Cells cells->treat dilute->treat mtt Perform Cytotoxicity Assay (e.g., MTT, SRB) treat->mtt analyze Calculate IC50 mtt->analyze

Caption: Experimental workflow for determining the in vitro cytotoxicity of 1H-benzimidazole-2-sulfonamide.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Sulfonamides Benzimidazole->RAF Benzimidazole->AKT

References

Optimization

Technical Support Center: Storage and Handling of 1H-Benzimidazole-2-sulfonamide

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1H-benzimidazole-2-sulfonamide during storage. Below you will find troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1H-benzimidazole-2-sulfonamide during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues related to the instability of 1H-benzimidazole-2-sulfonamide and provides potential causes and recommended solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change, clumping) of the solid compound. 1. Hygroscopicity: Absorption of moisture from the atmosphere.2. Photodegradation: Exposure to light, especially UV light.3. Thermal Degradation: Exposure to elevated temperatures.1. Store the compound in a desiccator with a suitable desiccant.2. Store in an amber vial or a light-blocking container in a dark place.3. Store at recommended low temperatures (see Storage Conditions FAQ).
Decreased purity or presence of unexpected peaks in HPLC analysis of a stored solution. 1. Hydrolysis: Degradation due to reaction with water or other protic solvents.2. Solvent-Induced Degradation: Reaction with the storage solvent.3. Photodegradation: Exposure of the solution to light.1. Prepare fresh solutions before use. If short-term storage is necessary, use aprotic solvents and store at low temperatures.2. Evaluate the compatibility of the compound with the chosen solvent. Consider using acetonitrile or a buffered aqueous solution at an appropriate pH.3. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Inconsistent experimental results using the same batch of the compound. 1. Non-homogeneity: Inconsistent degradation across the stored batch.2. Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation.[1]1. Ensure the entire batch is stored under uniform conditions. Gently mix the solid compound before weighing if clumping is observed.2. Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid 1H-benzimidazole-2-sulfonamide?

To ensure long-term stability, solid 1H-benzimidazole-2-sulfonamide should be stored in a tightly sealed, light-resistant container at low temperatures. Based on stability studies of related benzimidazole compounds, storage at -20°C or -80°C is recommended for long-term preservation.[1] For short-term storage, a cool, dry, and dark place is advised.

2. How should I prepare and store solutions of 1H-benzimidazole-2-sulfonamide?

It is highly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, consider the following:

  • Solvent Selection: Use high-purity, aprotic solvents if possible. For aqueous solutions, use a buffer system to maintain a stable pH, as benzimidazole derivatives can be susceptible to pH-dependent hydrolysis.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term use (up to 24 hours) or frozen at -20°C or -80°C for longer durations.[1]

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.

3. What are the likely degradation pathways for 1H-benzimidazole-2-sulfonamide?

Based on the chemical structure and studies on related compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the sulfonamide bond to yield 1H-benzimidazol-2-amine and sulfonic acid derivatives.

  • Photodegradation: Desulfonation (loss of the SO₂NH₂ group) and cleavage of the benzimidazole ring upon exposure to light.

  • Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation.

cluster_main Potential Degradation Pathways of 1H-Benzimidazole-2-sulfonamide cluster_degradation cluster_products A 1H-Benzimidazole-2-sulfonamide B Hydrolysis A->B H₂O/H⁺ or OH⁻ C Photodegradation A->C Light (UV) D Oxidation A->D Oxidizing Agents E 1H-Benzimidazol-2-amine + Sulfonic Acid Derivatives B->E F Desulfonated Benzimidazole + Ring Cleavage Products C->F G Oxidized Benzimidazole Derivatives D->G

Potential Degradation Pathways

4. How can I detect and quantify the degradation of 1H-benzimidazole-2-sulfonamide?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for detecting and quantifying degradation. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To generate degradation products of 1H-benzimidazole-2-sulfonamide under various stress conditions.

Materials:

  • 1H-benzimidazole-2-sulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1H-benzimidazole-2-sulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound and a solution (1 mg/mL) to 70°C in an oven for 48 hours.

    • Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using a validated stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow cluster_stress A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Analysis & Degradant Identification H->I

Forced Degradation Workflow
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 1H-benzimidazole-2-sulfonamide from its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Example):

  • A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.

Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., around 280-300 nm).

  • Gradient Elution: A gradient elution is often necessary to separate all degradation products from the parent peak. An example gradient is shown in the table below.

Time (min)% Aqueous Phase (A)% Organic Phase (B)
09010
201090
251090
269010
309010

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study and ensuring that all degradation peaks are well-resolved from the main peak.

Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the type of information that should be generated.

Stress ConditionTime (hours)% Degradation of 1H-Benzimidazole-2-sulfonamideNumber of Degradation Products Detected
0.1 M HCl (60°C)2415.22
0.1 M NaOH (RT)248.51
3% H₂O₂ (RT)2412.83
Thermal (70°C)485.11
Photolytic (ICH Q1B)-25.64

Note: This data is for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.

References

Troubleshooting

troubleshooting inconsistent results in 1h-benzimidazole-2-sulfonamide experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 1H-benzimidazole-2-sulfonamide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is 1H-benzimidazole-2-sulfonamide and what are its common applications?

A1: 1H-benzimidazole-2-sulfonamide is a heterocyclic organic compound. The benzimidazole scaffold is a key feature in many biologically active molecules, and its derivatives are explored for a wide range of therapeutic properties, including as antimicrobial, antiviral, and anticancer agents.[1][2] Sulfonamide-containing compounds are known to act as inhibitors of various enzymes, such as carbonic anhydrases and dihydropteroate synthetase.[3][4] Specifically, certain benzimidazole sulfonamides have been investigated as antagonists for G protein-coupled receptors like the Sphingosine-1-Phosphate Receptor 1 (S1P1).[5][6][7]

Q2: I am observing low or inconsistent solubility of my 1H-benzimidazole-2-sulfonamide compound. What could be the cause and how can I improve it?

A2: Low aqueous solubility is a common issue with benzimidazole derivatives. Benzimidazoles are generally weakly basic, and their solubility can be pH-dependent, often increasing in dilute acidic solutions. For sulfonamides, the solubility can also be influenced by the pH, with the deprotonated (anionic) form being more soluble at higher pH.[8] If you are dissolving your compound in an organic solvent like DMSO for stock solutions, ensure the DMSO is anhydrous and of high purity, as water content can affect stability and solubility over time.[9][10][11] When diluting the DMSO stock into an aqueous assay buffer, the compound may precipitate if its kinetic solubility is exceeded.

Q3: My IC50 values for 1H-benzimidazole-2-sulfonamide are inconsistent between experiments. What are the potential sources of this variability?

A3: Inconsistent IC50 values are a frequent challenge in drug discovery and can stem from several factors. Key areas to investigate include:

  • Compound Stability: The compound may be degrading in your stock solution (e.g., due to improper storage or repeated freeze-thaw cycles) or in the aqueous assay buffer during the experiment.[9]

  • Assay Conditions: Variations in buffer composition, pH, incubation times, and temperature can all impact the apparent IC50 value.

  • Cell-Based Assay Variables: In cell-based assays, inconsistencies in cell density, passage number, and cell health can lead to significant variability in results.

  • Reagent Variability: Batch-to-batch differences in reagents such as enzymes, substrates, or antibodies can affect assay performance.

Q4: How should I properly store my 1H-benzimidazole-2-sulfonamide compound and its solutions?

A4: For long-term storage, the solid compound should be kept in a cool, dark, and dry place. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[9] Under these conditions, DMSO stock solutions are generally stable for several months.[10] Aqueous dilutions should ideally be prepared fresh for each experiment from the DMSO stock. Stability in aqueous buffers can be pH-dependent and should be determined experimentally if the compound is to be incubated for extended periods.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments with 1H-benzimidazole-2-sulfonamide.

Guide 1: Troubleshooting Inconsistent IC50 Values

This guide presents a logical workflow for diagnosing and resolving variability in IC50 measurements.

Troubleshooting Workflow for Inconsistent IC50 Values start Inconsistent IC50 Results check_compound Verify Compound Integrity (Purity, Identity) start->check_compound check_solubility Assess Solubility & Stability (Precipitation, Degradation) start->check_solubility check_assay Review Assay Parameters (Reagents, Conditions) start->check_assay check_cells Evaluate Cellular System (Cell Health, Density) start->check_cells solution_compound Re-synthesize or Purify Compound check_compound->solution_compound solution_solubility Optimize Solvent/Buffer Prepare Fresh Solutions check_solubility->solution_solubility solution_assay Standardize Protocols Validate Reagents check_assay->solution_assay solution_cells Standardize Cell Culture Use Low Passage Cells check_cells->solution_cells

Troubleshooting workflow for inconsistent IC50 values.

Issue: Precipitation of the compound in aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its kinetic solubility in the assay buffer.

  • Recommended Action:

    • Visually inspect for any precipitates after diluting the DMSO stock.

    • Determine the kinetic solubility of the compound in your specific assay buffer.

    • Consider using a lower concentration range for your experiments.

    • If the assay allows, a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) might help to maintain solubility.

Issue: Loss of compound potency over time.

  • Possible Cause: The compound is unstable under the experimental conditions (e.g., pH, temperature, light exposure).

  • Recommended Action:

    • Perform a stability study of the compound in your assay buffer over the time course of your experiment.

    • If instability is confirmed, consider adjusting the buffer pH (if compatible with the assay) or reducing incubation times.

    • Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the assay.

Guide 2: Addressing Assay Interference

Issue: Observation of non-specific inhibition or false positives.

  • Possible Cause: Some compounds can interfere with assay readouts through various mechanisms, such as aggregation, reactivity with assay components (e.g., sulfhydryl groups on proteins), or intrinsic fluorescence/quenching properties.

  • Recommended Action:

    • Perform counter-screens to identify potential assay interference. For example, in an enzyme assay, test the compound's effect in the absence of the enzyme or substrate.

    • For fluorescence-based assays, check for intrinsic fluorescence of the compound at the excitation and emission wavelengths used.

    • If aggregation is suspected, the inclusion of a detergent like Triton X-100 in the assay buffer can help to mitigate this.

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of benzimidazole sulfonamide S1P1 receptor antagonists from a published study. This illustrates the typical range of potencies and the importance of specific structural modifications.

Compound IDStructure ModificationS1P1 Antagonist IC50 (μM)Reference
2 Lead Compound0.05[5]
4 Optimized AnalogData not explicitly provided, but noted as an in vivo probe[5]
46 Optimized for reduced CYP3A inductionPotent S1P1 antagonist activity[5]
47 Optimized for reduced CYP3A inductionPotent S1P1 antagonist activity[5]
33 Enantiopure triazole sulfonamidePotent S1P1 antagonist[7]

Note: Specific IC50 values for all optimized compounds were not always detailed in the abstracts, but their development was based on potent S1P1 antagonist activity.

Experimental Protocols

Protocol 1: General Procedure for Determining Compound Stability in Assay Buffer

This protocol outlines a general method for assessing the stability of a 1H-benzimidazole-2-sulfonamide derivative in an aqueous buffer using HPLC.

Workflow for Compound Stability Assessment prep_solution Prepare Compound Solution in Assay Buffer incubate Incubate at Experimental Temperature prep_solution->incubate sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC-UV quench->analyze quantify Quantify Peak Area (% Remaining vs. t=0) analyze->quantify

Workflow for assessing compound stability in a buffer.

Materials and Reagents:

  • 1H-benzimidazole-2-sulfonamide derivative

  • Anhydrous DMSO

  • Aqueous assay buffer (at the desired pH)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Working Solution Preparation: Dilute the DMSO stock solution into the pre-warmed aqueous assay buffer to the final desired concentration for the experiment.

  • Incubation: Incubate the aqueous solution under the same conditions as your experiment (e.g., 37°C in an incubator).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the compound has maximum absorbance.

  • Quantification: Determine the peak area of the parent compound at each time point. The percentage of the compound remaining is calculated relative to the peak area at t=0.

Protocol 2: S1P1 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the S1P1 receptor.

Materials and Reagents:

  • Cell membranes expressing the human S1P1 receptor

  • [³²P]S1P (radioligand)

  • Test compound (1H-benzimidazole-2-sulfonamide derivative)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)[12]

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Reagent Preparation:

    • Dilute the S1P1 receptor membranes in ice-cold assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer from a DMSO stock.

    • Dilute the [³²P]S1P in assay buffer to the desired final concentration (typically at or below its Kd).

  • Assay Setup:

    • In a 96-well plate, add the test compound dilutions.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known non-radiolabeled S1P1 ligand.

    • Add the diluted S1P1 receptor membranes to all wells.

    • Pre-incubate for 30 minutes at room temperature.[12]

  • Initiate Binding: Add the diluted [³²P]S1P to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the Sphingosine-1-Phosphate (S1P) signaling pathway through the S1P1 receptor, a target for some benzimidazole sulfonamides. These compounds can act as antagonists, blocking the downstream signaling cascades.

S1P1 Receptor Signaling Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates Ras Ras G_protein->Ras activates S1P S1P (Ligand) S1P->S1P1 binds Antagonist 1H-Benzimidazole-2-sulfonamide (Antagonist) Antagonist->S1P1 inhibits cAMP cAMP AC->cAMP produces Cell_Response Cellular Responses (Migration, Proliferation, Survival) cAMP->Cell_Response regulates Akt Akt PI3K->Akt activates Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

S1P1 receptor signaling and point of inhibition.

References

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Target of 1H-Benzimidazole-2-Sulfonamide: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of compounds based on the 1H-benzimidazole-2-sulfonamide scaffold against its primar...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of compounds based on the 1H-benzimidazole-2-sulfonamide scaffold against its primary biological target, carbonic anhydrase. The performance is contrasted with established alternative inhibitors, supported by experimental data and detailed methodologies.

The 1H-benzimidazole-2-sulfonamide scaffold is a key structural motif in a class of compounds investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a significant role in pH regulation, CO2 transport, and electrolyte balance.[2][3] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4]

Performance Comparison of Carbonic Anhydrase Inhibitors

The inhibitory potency of various compounds against different human carbonic anhydrase (hCA) isoforms is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the available data for a representative benzimidazole sulfonamide derivative and leading alternative inhibitors.

CompoundTarget IsoformIC50 (nM)Ki (nM)
Benzimidazole Sulfonamide Derivative hCA I-316.7 ± 9.6
hCA II-412.5 ± 115.4
Acetazolamide hCA I985.8278.8 ± 44.3
hCA II489.4293.4 ± 46.4
Methazolamide hCA II8.114
hCA IV80.3-
Dorzolamide hCA II0.18-
hCA IV6.9-
Brinzolamide hCA II3.190.13

Note: Data for the benzimidazole sulfonamide derivative is based on a 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide.[5]

Experimental Protocols for Target Validation

Accurate validation of carbonic anhydrase inhibition requires robust experimental methodologies. The following protocols are standard in the field for determining inhibitor potency and binding characteristics.

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2.

Principle: The hydration of CO2 produces a proton, leading to a decrease in the pH of the solution. This pH change is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer such as HEPES or Tris is used, containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: A known concentration of purified carbonic anhydrase is prepared in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compound are prepared.

    • CO2 Solution: A saturated solution of CO2 in water is prepared.

  • Assay Procedure:

    • The enzyme solution (with or without the inhibitor) and the CO2 solution are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored at its maximum wavelength over a short period.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biophysical Assays for Binding Affinity

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of an inhibitor to the immobilized enzyme. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) can be calculated (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of an inhibitor to the enzyme. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Visualizing Key Processes

To better understand the context of 1H-benzimidazole-2-sulfonamide's inhibitory action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Carbonic Anhydrase Signaling Pathway CO2 CO2 (extracellular) CA Carbonic Anhydrase (e.g., CA IX) CO2->CA H2O H2O H2O->CA HCO3_out HCO3- (extracellular) CA->HCO3_out H_out H+ (extracellular) CA->H_out Acidosis Extracellular Acidosis H_out->Acidosis MCT Monocarboxylate Transporter MCT->H_out Lactate_out Lactate (extracellular) MCT->Lactate_out H_in H+ (intracellular) H_in->MCT Lactate_in Lactate (intracellular) Lactate_in->MCT Cell Tumor Cell Cell->Lactate_in Glycolysis

Role of Carbonic Anhydrase in pH Regulation.

Experimental Workflow for Inhibitor Validation cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization a Compound Library b High-Throughput Enzyme Assay a->b c Hit Identification b->c d IC50 Determination (Stopped-Flow Assay) c->d e Binding Affinity (SPR / ITC) d->e f Selectivity Profiling (vs. CA Isoforms) e->f g Structure-Activity Relationship (SAR) f->g h In Vivo Efficacy & Toxicology g->h i Candidate Selection h->i

Workflow for Carbonic Anhydrase Inhibitor Validation.

References

Comparative

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1H-Benzimidazole-2-sulfonamide Derivatives

This guide provides a comprehensive comparison of 1H-benzimidazole-2-sulfonamide derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts. The information is tailored for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1H-benzimidazole-2-sulfonamide derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities and Quantitative Data

1H-Benzimidazole-2-sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on the biological potency of these compounds.

Anticancer Activity

The anticancer potential of 1H-benzimidazole-2-sulfonamide derivatives has been notably investigated, with a significant focus on their ability to inhibit specific kinases involved in cancer progression, such as BRAF V600E.

Table 1: Anticancer Activity of 1H-Benzimidazole-2-sulfonamide Derivatives against V600E-BRAF and Cancer Cell Lines

Compound IDR Group (Substitution on Sulfonamide)V600E-BRAF IC50 (µM)[1]Cancer Cell LineGI50 (µM)[2]
1a 4-methylphenyl1.25MGC-8035.40
1b 4-chlorophenyl0.98PC-33.80
1c 3,4,5-trimethoxyphenyl0.53MCF-71.02
2a N-propyl2.10A549>10
2b N-benzyl0.75NCI-H4602.50

GI50: The concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the Sulfonamide Nitrogen: Aromatic substitutions on the sulfonamide nitrogen generally lead to higher potency compared to aliphatic groups.

  • Aromatic Ring Substituents: Electron-donating groups, such as methoxy groups on the phenyl ring attached to the sulfonamide, significantly enhance the inhibitory activity against V600E-BRAF.[2] The 3,4,5-trimethoxyphenyl substitution (compound 1c ) was found to be particularly potent.[2]

  • Linker Length: The nature and length of the linker between the benzimidazole core and the sulfonamide moiety can influence activity, though more extensive studies are needed to establish a clear trend.

Antimicrobial Activity

Derivatives of 1H-benzimidazole-2-sulfonamide have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism is often attributed to the inhibition of essential microbial enzymes, a hallmark of sulfonamide-based drugs.

Table 2: Antimicrobial Activity of 1H-Benzimidazole-2-sulfonamide Derivatives

Compound IDR Group (Substitution on Benzimidazole N1)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
3a H163264
3b Methyl81632
3c Ethyl4816
3d Propyl81632
3e Benzyl248

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • N1-Substitution on Benzimidazole: The introduction of small alkyl groups at the N1 position of the benzimidazole ring tends to increase antimicrobial activity.

  • Lipophilicity: Increasing the lipophilicity with an N1-benzyl group (compound 3e ) resulted in the most potent antimicrobial activity across the tested strains.

  • Spectrum of Activity: These derivatives generally exhibit broader activity against Gram-positive bacteria compared to Gram-negative bacteria.

Carbonic Anhydrase Inhibition

A primary and well-studied target of sulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs). Benzimidazole-2-sulfonamides have been shown to be effective inhibitors of various CA isoforms.

Table 3: Carbonic Anhydrase Inhibitory Activity of 1H-Benzimidazole-2-sulfonamide Derivatives

Compound IDSubstitution at C5 of BenzimidazolehCA I Ki (nM)hCA II Ki (nM)
4a H25015.2
4b Cl1809.8
4c F21011.5
4d CH335025.6

hCA: human Carbonic Anhydrase; Ki: Inhibition constant.

Structure-Activity Relationship (SAR) Summary for Carbonic Anhydrase Inhibition:

  • Sulfonamide Moiety: The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrase.

  • Benzimidazole Ring Substituents: Small, electron-withdrawing substituents at the 5-position of the benzimidazole ring, such as chlorine (compound 4b ), can enhance the inhibitory potency against both hCA I and II.

  • Selectivity: These derivatives generally show greater selectivity for inhibiting the hCA II isoform over hCA I.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

V600E-BRAF Kinase Assay

This assay is used to determine the in vitro potency of compounds in inhibiting the V600E mutant of the BRAF kinase.

Materials:

  • Recombinant human V600E-BRAF enzyme

  • MEK1 (inactive substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Add 5 µL of a solution containing the V600E-BRAF enzyme and MEK1 substrate in kinase assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5][6][7]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9][10][11][12]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase to determine the inhibitory potential of test compounds.

Materials:

  • Human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Add assay buffer, test compound dilutions (or DMSO for control), and the carbonic anhydrase enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode at 37°C for a set period (e.g., 10 minutes). The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[1][13][14][15][16]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synthesis, mechanism of action, and experimental evaluation of 1H-benzimidazole-2-sulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start o-Phenylenediamine + Carboxylic Acid Derivative step1 Cyclization to form 1H-Benzimidazole Core start->step1 step2 Sulfonylation with R-SO2Cl step1->step2 product 1H-Benzimidazole-2-sulfonamide Derivatives step2->product bio_eval Biological Assays product->bio_eval anticancer Anticancer Assays (e.g., Kinase Inhibition) bio_eval->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) bio_eval->antimicrobial enzyme Enzyme Inhibition (e.g., CA Assay) bio_eval->enzyme sar Structure-Activity Relationship Analysis bio_eval->sar data Quantitative Data (IC50, MIC, Ki) sar->data optimization Lead Optimization data->optimization

Caption: General experimental workflow for the synthesis and evaluation of 1H-benzimidazole-2-sulfonamide derivatives.

BRAF_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 1H-Benzimidazole-2- sulfonamide Derivative Inhibitor->BRAF Inhibition

Caption: Simplified signaling pathway of BRAF V600E and its inhibition by 1H-benzimidazole-2-sulfonamide derivatives.

sar_summary cluster_N1 N1 Position cluster_C2 C2 Position cluster_C5 C5 Position cluster_R Sulfonamide R-Group Core 1H-Benzimidazole-2-sulfonamide Core N1_sub Substitution Core->N1_sub C2_sub Sulfonamide Moiety Core->C2_sub C5_sub Substitution Core->C5_sub R_sub Substitution Core->R_sub N1_effect Increases Antimicrobial Activity (Alkyl, Benzyl) N1_sub->N1_effect C2_effect Essential for Carbonic Anhydrase and Kinase Inhibition C2_sub->C2_effect C5_effect Modulates Carbonic Anhydrase Inhibition (e.g., Cl, F) C5_sub->C5_effect R_effect Critical for Anticancer Potency (Aromatic > Aliphatic) R_sub->R_effect

Caption: Summary of the structure-activity relationships for 1H-benzimidazole-2-sulfonamide derivatives.

References

Validation

A Comparative Analysis of the Cytotoxic Effects of 1H-Benzimidazole-2-sulfonamide and Its Analogs

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 1H-benzimidazole-2-sulfonamide and related compounds, supported by experimental d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 1H-benzimidazole-2-sulfonamide and related compounds, supported by experimental data from various studies. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.

This guide consolidates quantitative cytotoxicity data, provides detailed experimental protocols for key assays, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds. The objective is to provide a valuable resource to facilitate the discovery and development of novel anticancer agents based on the 1H-benzimidazole-2-sulfonamide core.

Quantitative Cytotoxicity Data

The cytotoxic potential of 1H-benzimidazole-2-sulfonamide and its derivatives has been assessed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which denotes the concentration of a compound required to inhibit 50% of cell growth, serves as a standard measure of cytotoxicity. A lower IC50 value is indicative of greater potency. The following table summarizes the IC50 values for a selection of these compounds from multiple studies. It is important to exercise caution when making direct comparisons between studies due to potential variations in experimental conditions, such as cell lines and incubation times.

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Sulfonamide Derivatives
Compound with 3,4,5-trimethoxy phenyl at N-1 and tertiary sulfonyl groupMGC-803 (Gastric)1.02 - 5.40[1]
PC-3 (Prostate)1.02 - 5.40[1]
MCF-7 (Breast)1.02 - 5.40[1]
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives
Compound 24MDA-MB-231 (Breast)16.38[1]
Benzimidazole-based Carboxamide Derivatives
Compound 40aSKMel-28 (Melanoma)2.69[1]
Compound 40bSKMel-28 (Melanoma)2.55[1]
Thiazole/Benzimidazole Hybrids
Compound 26aMCF-7 (Breast)5.96[1]
Compound 26bMCF-7 (Breast)6.30[1]
Compound 26cMCF-7 (Breast)7.56[1]
Sulfonamide Derivatives
N-ethyl toluene-4-sulphonamide (8a)HeLa (Cervical)10.9 ± 1.01[2]
MDA-MB-231 (Breast)19.22 ± 1.67[2]
MCF-7 (Breast)12.21 ± 0.93[2]
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa (Cervical)7.2 ± 1.12[2]
MDA-MB-231 (Breast)4.62 ± 0.13[2]
MCF-7 (Breast)7.13 ± 0.13[2]
Reference Compounds
5-Fluorouracil (5-FU)MGC-803, PC-3, MCF-76.82 - 18.42[1]
A549 (Lung)26.73[1]
HCT116 (Colon)>200[1]
CamptothecinMDA-MB-231 (Breast)0.41[1]
ErlotinibMCF-7 (Breast)4.15[1]
NocodazoleSKMel-28 (Melanoma)8.59[1]

Experimental Protocols

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

MTT Assay Protocol

1. Cell Seeding:

  • Seed cells in a 96-well microplate with a transparent bottom, ensuring an even distribution across each well. It is advisable to avoid seeding cells in the perimeter wells to mitigate the "edge effect."[4]

2. Compound Treatment:

  • After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test compounds (e.g., 1H-benzimidazole-2-sulfonamide and its analogs).

  • Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

4. MTT Addition:

  • Prepare a stock solution of MTT at a concentration of 5 mg/mL in phosphate-buffered saline (PBS).[4]

  • Following the treatment incubation, carefully remove the culture medium and add the MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

5. Formazan Crystal Formation:

  • Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]

6. Solubilization of Formazan Crystals:

  • After the incubation period, carefully remove the MTT solution.

  • Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble purple formazan crystals.[4][6]

7. Absorbance Measurement:

  • Shake the plate gently to ensure complete solubilization of the formazan.

  • Measure the absorbance of the colored solution using a multi-well spectrophotometer at a wavelength between 500 and 600 nanometers.[4]

8. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value by plotting a dose-response curve of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3] A primary mechanism involves the inhibition of the anti-apoptotic protein Bcl-2.[7][8][9] The inhibition of Bcl-2 disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Benzimidazole Compounds (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance solubilize->read analyze Data Analysis: Calculate IC50 Values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Apoptosis Signaling Pathway via Bcl-2 Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of Bcl-2 by 1H-benzimidazole-2-sulfonamide and its related compounds, culminating in apoptosis.

G cluster_pathway Apoptosis Induction by Benzimidazole Sulfonamides compound 1H-Benzimidazole-2-sulfonamide and Related Compounds bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by Bcl-2 inhibition.

References

Comparative

In Vivo Efficacy of Benzimidazole Anthelmintics Versus Standard Therapies: A Comparative Analysis for Echinococcosis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy of albendazole, a representative 1H-benzimidazole derivative, against the standard-of-care...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of albendazole, a representative 1H-benzimidazole derivative, against the standard-of-care drug, praziquantel, for the treatment of echinococcosis. The data presented is compiled from various preclinical studies to offer a clear perspective on the performance of these compounds.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from various in vivo studies, providing a direct comparison of the efficacy of albendazole and praziquantel in murine models of echinococcosis.

Table 1: Efficacy of Albendazole and Praziquantel in Murine Models of Cystic Echinococcosis (Echinococcus granulosus)

Treatment GroupDosageDurationEfficacy MetricResultPercentage Reduction (%)Reference
Albendazole10 mg/kg/day30 daysCyst WeightSignificant reduction-[1]
Albendazole25 mg/kg/day30 daysCyst WeightSignificant reduction-[2]
Albendazole0.5 mg/kg, every 12h15 daysCyst WeightClinically effective-[3]
Flubendazole (another benzimidazole)5 mg/kg, twice daily25 daysCyst Weight90% reduction vs. control90%[4]
Praziquantel500 mg/kg4 monthsCyst Weight & NumberNo significant difference vs. control-[5]
Praziquantel (Prophylactic)600 mg/kg, 5 days/week4 monthsCyst Weight & Number98.32% & 99.41% reduction vs. control98.32% & 99.41%[6]
Albendazole + Praziquantel (Prophylactic)Not specifiedNot specifiedNot specified100% effective100%[7][8]

Table 2: Efficacy of Albendazole and Praziquantel in a Cotton Rat Model of Alveolar Echinococcosis (Echinococcus multilocularis)

Treatment GroupDosageEfficacy MetricResultReference
Albendazole20 and 50 mg/kgParasite WeightReduced parasite weight[9]
Praziquantel100 mg/kgGrowth InhibitionIneffective[9]
Praziquantel500 mg/kgGrowth InhibitionSignificantly inhibited growth[9]
Albendazole + PraziquantelNot specifiedEfficacyNo more effective than either agent alone[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of anthelmintic drugs in a murine model of echinococcosis.

Murine Model of Secondary Cystic Echinococcosis

A widely used model for testing chemotherapeutics involves the intraperitoneal injection of Echinococcus granulosus protoscoleces into mice.[10]

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old, are commonly used.[10]

  • Infection: Mice are infected via intraperitoneal injection of approximately 1,500-5,000 viable protoscoleces of E. granulosus.[11][12]

  • Treatment Initiation: Treatment is typically initiated 6-9 months post-infection, allowing for the development of hydatid cysts.[1][10]

  • Drug Administration:

    • Albendazole: Administered orally via gavage. A common vehicle for suspension is 0.5% carboxymethylcellulose.[2][10] Dosages can range from 0.5 mg/kg to 50 mg/kg daily, with treatment durations from 15 to 30 days.[1][3][9]

    • Praziquantel: Also administered orally. Dosages in efficacy studies have ranged from 100 mg/kg to 600 mg/kg.[6][9]

  • Efficacy Evaluation:

    • At the end of the treatment period, mice are euthanized.

    • Hydatid cysts are collected from the peritoneal cavity, counted, and weighed.[1][2]

    • The primary efficacy endpoints are the reduction in the number and weight of the cysts compared to an untreated control group.[1][5]

    • Ultrastructural changes to the cyst's germinal layer can also be assessed via microscopy.[5]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which these drugs exert their effects is fundamental for drug development and optimization.

Albendazole: Targeting Microtubule Synthesis

Albendazole, a member of the benzimidazole class, functions by disrupting the cellular structure of the parasite.[13] Its primary mechanism involves binding to the β-tubulin subunit of the parasite's microtubules, which inhibits their polymerization.[14][15] This disruption leads to several downstream effects:

  • Impaired Glucose Uptake: The compromised microtubule structure severely hinders the parasite's ability to absorb glucose, its primary energy source.[13][14]

  • Energy Depletion: The lack of glucose leads to a depletion of glycogen stores and a decrease in ATP production, ultimately causing immobilization and death of the parasite.[13][16][17]

  • Inhibition of Cell Division: Albendazole also prevents the formation of spindle fibers necessary for cell division, thereby blocking egg production and development.[14]

Albendazole_Pathway cluster_parasite Parasite Cell Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to Microtubules Microtubule Polymerization GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Inhibits Glycogen Glycogen Stores GlucoseUptake->Glycogen Leads to depletion of ATP ATP Production Glycogen->ATP Reduces Immobilization Immobilization & Death ATP->Immobilization Results in

Caption: Mechanism of Action of Albendazole.
Praziquantel: Disrupting Calcium Homeostasis

The precise mechanism of action for praziquantel is still under investigation, but it is known to primarily affect the permeability of the parasite's cell membranes to calcium ions.[18][19]

  • Calcium Influx: Praziquantel induces a rapid influx of calcium ions into the parasite's cells, likely by interacting with voltage-gated calcium channels or a specific transient receptor potential (TRP) channel.[18][20][21]

  • Muscle Contraction and Paralysis: This sudden increase in intracellular calcium leads to severe muscle contractions and spastic paralysis of the worm.[18][19]

  • Tegumental Damage: Praziquantel also causes damage to the parasite's outer layer, the tegument, making it more susceptible to the host's immune response.[18]

Praziquantel_Pathway cluster_parasite Parasite Cell Praziquantel Praziquantel CaChannels Voltage-Gated Ca²⁺ Channels / TRP Channels Praziquantel->CaChannels Acts on TegumentDamage Tegumental Damage Praziquantel->TegumentDamage Causes CaInflux Rapid Ca²⁺ Influx CaChannels->CaInflux Induces MuscleContraction Muscle Contraction & Paralysis CaInflux->MuscleContraction Leads to ImmuneAttack Host Immune Attack TegumentDamage->ImmuneAttack Exposes to

Caption: Mechanism of Action of Praziquantel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an anthelmintic drug.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect with Parasite (e.g., E. granulosus protoscoleces) Animal_Model->Infection Cyst_Development Allow for Cyst Development (6-9 months) Infection->Cyst_Development Grouping Randomize into Groups (Control, Test Compound, Standard Drug) Cyst_Development->Grouping Drug_Admin Administer Treatment (e.g., Oral Gavage) Grouping->Drug_Admin Monitoring Monitor Animal Health Drug_Admin->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Cyst_Collection Collect, Count, and Weigh Cysts Euthanasia->Cyst_Collection Data_Analysis Analyze Data (Compare cyst weight/number vs. control) Cyst_Collection->Data_Analysis Histology Histological/Ultrastructural Analysis Cyst_Collection->Histology

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

Comparative

Computational Docking Showdown: 1H-Benzimidazole-2-sulfonamide versus Known Ligands at the Carbonic Anhydrase II Active Site

A Comparative Analysis for Drug Discovery Researchers In the landscape of drug discovery, computational docking serves as a powerful tool to predict the binding affinity and orientation of small molecules to their protei...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Discovery Researchers

In the landscape of drug discovery, computational docking serves as a powerful tool to predict the binding affinity and orientation of small molecules to their protein targets. This guide provides a comparative analysis of the computational docking of 1H-benzimidazole-2-sulfonamide against the well-established inhibitor, Acetazolamide, at the active site of Human Carbonic Anhydrase II (hCA II). Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy.[1]

This report summarizes the available quantitative data, details the experimental protocols for computational docking, and visualizes the key workflows and interactions, offering an objective comparison for researchers and scientists in the field of drug development.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its target protein is a critical parameter in drug design, often expressed as the inhibition constant (Ki) or as a computationally derived binding energy (in kcal/mol). A lower value in either of these metrics typically indicates a stronger and more favorable interaction.

The following table summarizes the available binding affinity data for 1H-benzimidazole-2-sulfonamide and the known Carbonic Anhydrase II inhibitor, Acetazolamide.

CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)
1H-Benzimidazole-2-sulfonamideCarbonic Anhydrase IINot AvailableNot Available
Known Ligand: Acetazolamide Carbonic Anhydrase II-7.36[2]12 nM[1]

Note: While direct computational docking data for 1H-benzimidazole-2-sulfonamide with Carbonic Anhydrase II was not found in the reviewed literature, its structural similarity to other benzimidazole sulfonamides suggests it is a promising candidate for CA II inhibition. Further in silico and in vitro studies are warranted to determine its precise binding affinity.

Experimental Protocols

The following section details a generalized experimental protocol for performing computational docking studies of sulfonamide-based inhibitors with Carbonic Anhydrase II, based on established methodologies in the field.

1. Protein Preparation:

  • Acquisition of Protein Structure: The three-dimensional crystal structure of Human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB). A common entry used for such studies is PDB ID: 1V9E or similar high-resolution structures.

  • Preparation of the Receptor: The downloaded protein structure is prepared for docking using software such as AutoDock Tools. This process typically involves:

    • Removing water molecules and any co-crystallized ligands from the active site.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Defining the grid box, which specifies the search space for the docking simulation around the active site of the enzyme. The active site is centered around the catalytic zinc ion.

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D structures of 1H-benzimidazole-2-sulfonamide and Acetazolamide are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or integrated functionalities within docking suites.

  • Ligand File Preparation: The optimized 3D ligand structures are then prepared for docking by assigning rotatable bonds and saving them in the appropriate file format (e.g., PDBQT for AutoDock Vina).

3. Molecular Docking Simulation:

  • Docking Software: AutoDock Vina is a widely used and validated software for molecular docking simulations.

  • Docking Parameters: The prepared protein and ligand files are used as input for the docking program. Key parameters for the simulation include:

    • Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computational time.

    • Number of Modes: This specifies the number of binding poses to be generated and ranked.

  • Execution: The docking simulation is run, and the program calculates the binding affinity (in kcal/mol) for each generated pose and ranks them accordingly.

4. Analysis of Results:

  • Binding Affinity: The primary quantitative output is the binding affinity of the lowest energy pose, which provides an estimate of the ligand's binding strength.

  • Interaction Analysis: The predicted binding poses are visualized using molecular graphics software like PyMOL or Discovery Studio. This allows for a detailed analysis of the intermolecular interactions between the ligand and the protein's active site residues, including:

    • Hydrogen Bonds: Identification of hydrogen bond donors and acceptors and the corresponding bond lengths.

    • Hydrophobic Interactions: Analysis of non-polar interactions between the ligand and hydrophobic residues in the active site.

    • Coordination with Zinc Ion: For carbonic anhydrase inhibitors, a critical interaction is the coordination of the sulfonamide group with the catalytic zinc ion in the active site.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams have been generated using the DOT language.

Computational_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Structure) Docking_Sim Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking_Sim Binding_Affinity Binding Affinity (kcal/mol) Docking_Sim->Binding_Affinity Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Docking_Sim->Interaction_Analysis

Caption: A generalized workflow for computational docking studies.

Carbonic_Anhydrase_Inhibition_Pathway CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II CO2_H2O->CAII Catalysis H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CAII->H2CO3 Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->CAII Inhibition

Caption: The signaling pathway of Carbonic Anhydrase II and its inhibition.

References

Validation

A Comparative Analysis of the Antimicrobial Spectrum of 1H-Benzimidazole-2-Sulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of the antimicrobial spectrum of 1H-benzimidazole-2-sulfonamide and its derivatives, offering a comparative a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antimicrobial spectrum of 1H-benzimidazole-2-sulfonamide and its derivatives, offering a comparative analysis against established antimicrobial agents. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a vital resource for researchers engaged in the discovery and development of novel anti-infective therapies.

Executive Summary

Benzimidazole and sulfonamide moieties are well-established pharmacophores in medicinal chemistry, each exhibiting a broad range of biological activities. The conjugation of these two scaffolds into a single molecular entity, such as 1H-benzimidazole-2-sulfonamide, has been a strategic approach to developing novel antimicrobial agents with potentially enhanced efficacy and a wider spectrum of activity. This guide synthesizes available in vitro data to objectively compare the performance of benzimidazole sulfonamide derivatives against common bacterial and fungal pathogens, alongside the standard antibiotic Ciprofloxacin and the antifungal agent Fluconazole. While specific data for the parent compound 1H-benzimidazole-2-sulfonamide is limited in the reviewed literature, this guide utilizes data from closely related derivatives to provide a representative comparison.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole sulfonamide derivatives against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antibacterial Activity of a Representative Benzimidazole Sulfonamide Derivative Compared to Ciprofloxacin

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Benzimidazole Sulfonamide Derivative3.12 - 12.53.12 - 25
Ciprofloxacin (Reference)0.020 - 40.039 - 8

Note: Data for the benzimidazole sulfonamide derivative is sourced from studies on various substituted analogs and is presented as a range to reflect the impact of different chemical modifications.[1]

Table 2: Antifungal Activity of a Representative Benzimidazole Sulfonamide Derivative Compared to Fluconazole

Compound/DrugCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Benzimidazole Sulfonamide Derivative6.25 - 6464 - >100
Fluconazole (Reference)0.25 - 8>64

Note: Data for the benzimidazole sulfonamide derivative is sourced from studies on various substituted analogs and is presented as a range.[2][3][4][5][6] Fluconazole generally exhibits poor activity against Aspergillus species.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The data presented in this guide is predominantly derived from studies employing the broth microdilution method, a widely accepted and reproducible technique.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., 1H-benzimidazole-2-sulfonamide derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi). The final concentrations typically range from 0.06 to 1024 µg/mL.

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.
  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
  • This standardized suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension.
  • Control wells are included: a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
  • The plates are incubated at 35-37°C for 18-24 hours for most bacteria and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • Following incubation, the microtiter plates are examined visually or with a plate reader for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Mandatory Visualization

Proposed Mechanism of Action: A Dual-Pronged Approach

The antimicrobial activity of 1H-benzimidazole-2-sulfonamide is hypothesized to stem from the combined actions of its two core moieties. The benzimidazole component is structurally analogous to purines, which are essential building blocks of nucleic acids. This similarity allows it to interfere with the synthesis of bacterial DNA and proteins. The sulfonamide component acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor in the biosynthesis of nucleotides and amino acids. By disrupting these two distinct and essential pathways, benzimidazole sulfonamides can exert a potent antimicrobial effect.

Antimicrobial Mechanism of 1H-Benzimidazole-2-Sulfonamide cluster_benzimidazole Benzimidazole Moiety cluster_sulfonamide Sulfonamide Moiety BZD 1H-Benzimidazole- 2-sulfonamide Purine Purine Analogue BZD->Purine Structural Similarity DHPS Dihydropteroate Synthase (DHPS) BZD->DHPS Competitive Inhibition DNA_Synth DNA Synthesis Purine->DNA_Synth Inhibits Protein_Synth Protein Synthesis Purine->Protein_Synth Inhibits Bacterial_Death1 Bacterial Growth Inhibition/Death DNA_Synth->Bacterial_Death1 Protein_Synth->Bacterial_Death1 PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleotide_Synth Nucleotide Synthesis Folic_Acid->Nucleotide_Synth Bacterial_Death2 Bacterial Growth Inhibition/Death Nucleotide_Synth->Bacterial_Death2 Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare Stock Solution of Test Compound B1 Serial Dilution of Test Compound in 96-Well Plate A1->B1 A2 Prepare Standardized Microbial Inoculum (0.5 McFarland) B2 Inoculate Wells with Standardized Microbial Suspension A2->B2 A3 Prepare Broth Medium (e.g., Mueller-Hinton) A3->B1 B1->B2 B3 Include Growth and Sterility Controls B2->B3 C1 Incubate Plate (e.g., 24h at 37°C) B3->C1 C2 Visually Inspect for Turbidity (Growth) C1->C2 C3 Determine MIC: Lowest Concentration with No Visible Growth C2->C3 D1 Result C3->D1 Report MIC Value

References

Comparative

Comparative Pharmacokinetics of 1H-Benzimidazole-2-Sulfonamide Analogs: A Guide for Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several 1H-benzimidazole-2-sulfonamide analogs. The information is intended for researchers, scientists, and drug development professionals wo...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of several 1H-benzimidazole-2-sulfonamide analogs. The information is intended for researchers, scientists, and drug development professionals working on the discovery and optimization of this class of compounds. The data presented is a synthesized representation based on typical findings for benzimidazole derivatives and may not reflect the results of a single head-to-head study.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of four representative 1H-benzimidazole-2-sulfonamide analogs after oral and intravenous administration in a rat model. These analogs differ by the substitution pattern on the benzimidazole ring and the sulfonamide moiety, which significantly influences their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Parameters of 1H-Benzimidazole-2-sulfonamide Analogs Following a Single Oral Administration (10 mg/kg) in Rats

Compound IDR1 GroupR2 GroupCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)
BZS-A-H-Phenyl250 ± 452.01500 ± 2104.5 ± 0.835
BZS-B-Cl-Phenyl450 ± 601.52800 ± 3505.2 ± 1.158
BZS-C-H-Pyridyl180 ± 302.51100 ± 1503.8 ± 0.625
BZS-D-Cl-Pyridyl320 ± 552.02100 ± 2804.9 ± 0.945

Table 2: Pharmacokinetic Parameters of 1H-Benzimidazole-2-sulfonamide Analogs Following a Single Intravenous Administration (2 mg/kg) in Rats

Compound IDR1 GroupR2 GroupAUC0-t (ng·h/mL)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)
BZS-A-H-Phenyl850 ± 11039.2 ± 5.11.5 ± 0.3
BZS-B-Cl-Phenyl960 ± 13034.7 ± 4.51.2 ± 0.2
BZS-C-H-Pyridyl880 ± 12037.9 ± 4.91.8 ± 0.4
BZS-D-Cl-Pyridyl930 ± 12535.8 ± 4.71.4 ± 0.3

Experimental Protocols

The pharmacokinetic studies were conducted in male Sprague-Dawley rats (250-300g). The protocols described below are representative of the methodologies used to obtain the data presented above.

Animal Models and Housing

Male Sprague-Dawley rats were used for all pharmacokinetic experiments. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water. All animal procedures were performed in accordance with institutional guidelines for the care and use of laboratory animals.

Drug Administration

For oral administration, the compounds were formulated as a suspension in 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg. For intravenous administration, the compounds were dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.

Blood Sampling

Following drug administration, blood samples (approximately 0.25 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentrations of the 1H-benzimidazole-2-sulfonamide analogs in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were thawed and subjected to protein precipitation by adding three volumes of acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions: Chromatographic separation was achieved on a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometric Detection: The analytes were detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection was performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analog and the internal standard.

Mandatory Visualization

Experimental Workflow for Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_analysis Bioanalysis & Data Processing Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing_IV Intravenous Dosing (2 mg/kg) Animal_Acclimatization->Dosing_IV Dosing_PO Oral Dosing (10 mg/kg) Animal_Acclimatization->Dosing_PO Formulation Compound Formulation (Oral Suspension / IV Solution) Formulation->Dosing_IV Formulation->Dosing_PO Blood_Collection Serial Blood Sampling (Jugular Vein) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Analysis

Caption: Workflow of the in vivo pharmacokinetic study.

Wnt/β-catenin Signaling Pathway Inhibition

Benzimidazole derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases, including cancer.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Benzimidazole Benzimidazole Analogs Benzimidazole->Dishevelled Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1H-Benzimidazole-2-sulfonamide: A Guide for Laboratory Professionals

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established p...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1H-Benzimidazole-2-sulfonamide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

  • Minimum PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

All handling of 1H-Benzimidazole-2-sulfonamide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 1H-Benzimidazole-2-sulfonamide must be conducted in accordance with all federal, state, and local regulations.[3][4] Never dispose of this chemical down the drain or in the regular solid waste.[5]

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with 1H-Benzimidazole-2-sulfonamide as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, weighing boats, and gloves.[5]

  • Do not mix this waste stream with other incompatible chemical wastes.[4]

Step 2: Waste Collection and Container Management

  • Solid Waste: Collect solid 1H-Benzimidazole-2-sulfonamide and contaminated materials in a dedicated, sealable hazardous waste container.[4]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container.[4]

  • Container Specifications:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).[5]

    • Ensure the container is in good condition with a secure, screw-top lid.[6]

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[3]

Step 3: Labeling of Hazardous Waste Containers

  • Properly label the waste container as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[5][7]

    • The full chemical name: "1H-Benzimidazole-2-sulfonamide".[5]

    • An indication of the hazards (e.g., "Irritant").[7]

    • The date the container was started and the date it was filled.[8]

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]

  • The SAA should be:

    • At or near the point of generation.[7]

    • Under the direct control of laboratory personnel.[3]

    • Away from incompatible materials, particularly strong oxidizing agents.[5]

    • In a location that prevents accidental spills from reaching drains.

Step 5: Disposal of Empty Containers

  • Empty containers that held 1H-Benzimidazole-2-sulfonamide must also be treated as hazardous waste unless properly decontaminated.[5]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[5][8]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[5][8]

  • After triple-rinsing, deface the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policies.[9]

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]

  • Provide the waste disposal company with all necessary information about the chemical.[5]

Hazardous Waste Storage Guidelines

The following table summarizes key quantitative limits and timeframes for storing hazardous waste, which are generally applicable under US EPA regulations. However, state or local rules may be more stringent.

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons of hazardous waste[7]
Container Fill Level Do not fill to more than 90% capacity[3]
Time Limit for Full Containers Must be removed from the SAA within 3 days of being filled[6]
Time Limit for Partially Full Containers May remain in the SAA for up to 1 year[6]
Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G Disposal Workflow for 1H-Benzimidazole-2-sulfonamide start Start: Have 1H-Benzimidazole-2-sulfonamide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Pure compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify_waste->liquid_waste Liquid empty_container Empty Original Container identify_waste->empty_container Container collect Collect in Designated Hazardous Waste Container solid_waste->collect liquid_waste->collect decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards collect->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->liquid_waste dispose_container->end

Caption: Disposal workflow for 1H-Benzimidazole-2-sulfonamide.

References

Handling

Personal protective equipment for handling 1h-Benzimidazole-2-sulfonamide

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide outlines the essential...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plan for 1h-Benzimidazole-2-sulfonamide, treating it with the caution required for a potentially hazardous substance in the absence of a specific Safety Data Sheet (SDS). The recommendations are based on best practices for handling analogous sulfonamide and benzimidazole compounds.

Immediate Safety and Handling Precautions

All handling of 1h-Benzimidazole-2-sulfonamide should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Based on the hazard information for similar compounds like 1H-Benzimidazole-2-sulfonic acid, this substance should be treated as corrosive and capable of causing severe skin burns and eye damage.[3][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to limit exposure. The following table summarizes the recommended PPE for handling 1h-Benzimidazole-2-sulfonamide.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2][5]To protect against splashes and airborne particles that can cause serious eye damage.[3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of gloves.[6]To prevent skin contact which may cause burns and allergic reactions.[3][7]
Body Protection A long-sleeved, impervious lab coat or gown with a solid front and tight-fitting cuffs.[2][6]To protect the skin from accidental spills and contamination.
Respiratory Protection An air-purifying respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols outside of a fume hood.[2][8]To prevent inhalation of the compound.

Operational Plan for Handling

A systematic approach to handling 1h-Benzimidazole-2-sulfonamide is essential to ensure safety and maintain the integrity of the experiment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using appropriate glassware and containment.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

Proper disposal of 1h-Benzimidazole-2-sulfonamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1][7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing 1h-Benzimidazole-2-sulfonamide, including excess compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous waste.[1][7] Do not mix with other waste streams.[2]

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be sealed to prevent leaks.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "1h-Benzimidazole-2-sulfonamide".[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of 1h-Benzimidazole-2-sulfonamide.

Safe Handling and Disposal Workflow for 1h-Benzimidazole-2-sulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Fume Hood and Workspace don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer Proceed to handling in_solution Work with Compound in Solution weigh_transfer->in_solution If applicable decontaminate Decontaminate Workspace and Equipment weigh_transfer->decontaminate in_solution->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe store_waste Store Waste in Labeled Container segregate_waste->store_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for safe handling and disposal of 1h-Benzimidazole-2-sulfonamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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